Allyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl acetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZUNOYOVVKUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Record name | ALLYL ACETATE | |
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Related CAS |
29467-34-3 | |
| Record name | Acetic acid, 2-propen-1-yl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID9024437 | |
| Record name | Allyl acetate | |
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Molecular Weight |
100.12 g/mol | |
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Physical Description |
Allyl acetate appears as a liquid. Insoluble in water and slightly less dense than water. Hence floats on water. Poisonous by ingestion and moderately toxic by inhalation and skin contact. Irritating to skin and eyes., Colorless liquid; [HSDB] | |
| Record name | ALLYL ACETATE | |
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| Record name | Acetic acid, allyl ester | |
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Boiling Point |
103.5 °C | |
| Record name | ACETIC ACID, ALLYL ESTER | |
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Flash Point |
72 °F (NFPA, 2010), 22 °C | |
| Record name | ALLYL ACETATE | |
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| Record name | Acetic acid, allyl ester | |
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Solubility |
Soluble in acetone; miscible in ethanol and ethyl ether., 2.8% in water at 20 °C | |
| Record name | ACETIC ACID, ALLYL ESTER | |
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Density |
0.9275 g/cu cm at 20 °C | |
| Record name | ACETIC ACID, ALLYL ESTER | |
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Vapor Density |
3.45 (AIR= 1) | |
| Record name | ACETIC ACID, ALLYL ESTER | |
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Vapor Pressure |
27.2 [mmHg], 27.2 mm Hg at 20 °C /from experimentally-derived coefficients/ | |
| Record name | Acetic acid, allyl ester | |
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| Record name | ACETIC ACID, ALLYL ESTER | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
591-87-7 | |
| Record name | ALLYL ACETATE | |
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| Record name | Allyl acetate | |
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| Record name | Acetic acid, 2-propen-1-yl ester | |
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| Record name | Allyl acetate | |
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| Record name | ALLYL ACETATE | |
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| Record name | ACETIC ACID, ALLYL ESTER | |
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Melting Point |
Freezing point: -96 °C | |
| Record name | ACETIC ACID, ALLYL ESTER | |
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Synthesis and Production Methodologies of Allyl Acetate
Catalytic Oxidation of Propylene (B89431) to Allyl Acetate (B1210297)
The synthesis of allyl acetate from propylene, acetic acid, and oxygen is an acetoxylation reaction, yielding this compound and water. wikipedia.orggoogleapis.com This reaction is highly exothermic, with an approximate heat of reaction of -37.9 kcal/mole for this compound formation. googleapis.com In addition to the desired product, the reaction can also generate by-products such as carbon dioxide, allyl diacetate, acrolein, and propionaldehyde. googleapis.com
Heterogeneous Catalysis Systems
Heterogeneous catalysis systems, particularly those employing supported palladium, are widely used for the industrial production of this compound. epo.orggoogleapis.comgoogle.com
Supported palladium catalysts are central to this production method. Common support materials include carbon (specifically activated charcoal) and alumina (B75360) (Al₂O₃). google.comgoogle.comgoogle.comjst.go.jp Silica (B1680970) (SiO₂) is also considered a suitable support, particularly those with a nitrogen surface area ranging from 40 to 350 m²/g, owing to its high chemical resistance to water and acetic acid. google.comsibran.ru
The palladium content in the supported catalyst typically ranges from 0.1 to 5.0 weight percent (wt%), with a preferred concentration of 0.3 to 1.5 wt%. googleapis.com Palladium can be incorporated as free metallic palladium or as halogen-free compounds such as palladium acetate, palladium propionate, or palladium acetylacetonate. Palladium carboxylates, especially palladium acetate, are generally preferred. google.comsibran.ru Other suitable palladium precursors for impregnation include palladium chloride, sodium chloropalladate, palladium nitrate (B79036), and palladium sulfate. google.comresearchgate.net
Catalyst activation is a crucial step to enhance the performance of palladium-based catalysts. Palladium-on-carbon or alumina catalysts can be pre-treated by contacting them with propylene (or other C₃-C₆ olefins) in a liquid medium. google.comgoogle.com This pre-treatment is typically conducted at temperatures exceeding 50°C, ideally between 60°C and 150°C, for a minimum of 10 minutes, and critically, in the substantial absence of oxygen. google.comgoogle.com This activation process significantly boosts catalyst activity at lower temperatures (e.g., 25°C or above) and improves both reaction rates and selectivity towards this compound. google.com
For carbon supports, an oxidative pre-treatment using strong oxidants like potassium permanganate, nitric acid, sodium hypochlorite, and hydrogen peroxide can markedly improve palladium dispersion and catalytic activity. sibran.ru This treatment generates oxygen-containing surface groups, such as carboxylic and phenolic groups, on the carbon surface, which facilitate the interaction and adsorption of palladium precursors. sibran.ru
Co-catalyst components, often referred to as promoters, are frequently incorporated with palladium to enhance catalyst performance. Alkali metals and alkaline earth metal compounds are commonly used, with examples including potassium acetate, sodium acetate, and cesium acetate. epo.orggoogle.comresearchgate.netepo.orggoogle.com.pg Potassium acetate is particularly favored. google.com.pg
Other promoters include gold (Au), often used in conjunction with palladium, and compounds containing elements such as copper (Cu), nickel (Ni), zinc (Zn), and cobalt (Co). Copper acetate is a specific example of such a compound. epo.org Bismuth (Bi) and rubidium (Rb) have also been identified as effective co-catalysts when used with palladium on silica supports. google.com These co-catalysts, such as alkali metal acetates, play a vital role in maintaining catalytic activity and improving the selectivity of the reaction. epo.orggoogle.com.pg
Optimizing reaction conditions is essential for maximizing the selectivity and yield of this compound.
Temperature: The reaction is generally conducted within a temperature range of 100 to 250°C, with preferred operating temperatures between 125 and 200°C. googleapis.com Certain activated catalysts can function effectively at lower temperatures, from approximately 25°C up to 125°C, with optimal performance often observed between 25°C and 85°C. google.com
Pressure: Reaction pressures typically range from 0.103 to 3.102 MPa (15 to 450 psia), with a preferred range of 0.207 to 1.034 MPa (30 to 150 psia). googleapis.com For liquid-phase reactions employing activated catalysts, pressures of 1 to 100 atm, and more preferably 1 to 10 atm, are utilized. google.com
Reactant Ratios and Conversions: Propylene conversion is typically controlled to limit the temperature increase in the reactor to less than 80°C, with conversions generally ranging from 2 to 10%. googleapis.com Acetic acid conversion can reach 9 to 45%, while oxygen conversion can be as high as 90%. google.com The preferred molar ratio of acetic acid:propylene:oxygen is 1:0.25 to 13:0.15 to 4, with a more optimal range of 1:1 to 7:0.5 to 2. researchgate.net
Space Velocity: The reaction is typically operated at a gas hourly space velocity (GHSV) ranging from 10 to 15,000 h⁻¹, with a more preferred range of 300 to 8,000 h⁻¹. googleapis.comresearchgate.net
Reactor Type: Adiabatic fixed-bed reactors are commonly employed due to the highly exothermic nature of the reaction. googleapis.com Multitubular reactors are also used to facilitate efficient heat removal. googleapis.com
Effect of Carbon Dioxide: Including 2 to 6 mole percent of carbon dioxide in the feed stream has been shown to enhance the selectivity towards this compound. google.com
Recycling and Impurity Management: Recycling unreacted acetic acid and water, as well as acetic acid generated from the hydrolysis of allyl alcohol, is crucial for maintaining catalyst activity and selectivity, and for extending catalyst lifetime. researchgate.netgoogle.com Heating the recycled acetic acid-containing liquid to temperatures between 80 and 250°C can convert impurities, such as unsaturated compounds like allyl acrylate (B77674) and acrylic acid (which act as catalyst poisons), into high-boiling-point components through polymerization, thereby preventing catalyst deactivation. google.com
Table 1: Typical Reaction Conditions for this compound Synthesis (Heterogeneous Catalysis)
| Parameter | General Range googleapis.comgoogle.comresearchgate.net | Preferred Range googleapis.comgoogle.comresearchgate.net |
| Temperature | 25 – 250°C | 25 – 200°C |
| Pressure | 0.103 – 3.102 MPa | 0.207 – 1.034 MPa |
| Space Velocity | 10 – 15,000 h⁻¹ | 300 – 8,000 h⁻¹ |
| Propylene Conversion | 2 – 10% | - |
| Acetic Acid Conversion | 9 – 45% | - |
| Oxygen Conversion | Up to 90% | - |
| CO₂ in Feed | 2 – 6 mol% | - |
Homogeneous Catalysis Systems
While heterogeneous systems are predominantly used for the industrial production of this compound from propylene, homogeneous palladium catalysts are also known for various olefin acetoxylation reactions in organic synthesis. wikipedia.orgbibliotekanauki.plsigmaaldrich.comalfachemic.comresearchgate.netsigmaaldrich.comnih.govresearchgate.netnih.govacs.orgacs.orgnih.govoup.com
Examples of homogeneous palladium catalysts include palladium(II) acetate, bis(triphenylphosphine)palladium(II) dichloride, tetrakis(triphenylphosphine)palladium(0), allylpalladium(II) chloride dimer, and tris(dibenzylideneacetone)dipalladium(0). sigmaaldrich.comsigmaaldrich.com Some studies highlight homogeneous palladium(II) catalysts in conjunction with nitrate and oxygen as the terminal oxidant for allylic acetoxylation. bibliotekanauki.plresearchgate.net The use of hydrogen peroxide as an oxidant with palladium(II) catalysts in acetic acid has also been explored for allylic acetoxylation, though this reaction can compete with epoxidation. researchgate.net
The mechanism of acetoxylation involving palladium typically involves propylene forming a π-allyl bond with the palladium center, which is subsequently re-oxidized by oxygen. wikipedia.org Although homogeneous systems are less frequently cited for the direct oxidative acetoxylation of propylene to this compound on an industrial scale compared to their heterogeneous counterparts, they are relevant in the broader context of palladium-catalyzed allylic functionalization. wikipedia.orgjst.go.jpresearchgate.net
Palladium Trifluoroacetate (B77799) Systems
Palladium(II) trifluoroacetate (Pd(O₂CCF₃)₂) is a notable catalyst utilized in the synthesis of allyl acetates. nih.govfishersci.pt This compound is employed in the preparation of allyl-palladium complexes and acts as a catalyst in various organic synthesis reactions, including the selective allylic oxidation of olefins to their allyl acetates. fishersci.pt Its application facilitates the transformation of geranylacetone (B162166) and other olefins into their corresponding allyl acetates, which are then used to prepare keto alcohols. fishersci.pt
Green Chemistry Principles in this compound Production
The production of this compound aligns with several green chemistry principles, particularly through the use of inexpensive raw materials and efficient catalytic processes. wikipedia.org
The industrial synthesis of this compound from propene, acetic acid, and oxygen exemplifies a high atom economy process. The reaction produces this compound and water as the main products, minimizing the generation of undesirable byproducts. wikipedia.org
Reaction Equation: C₃H₆ (Propene) + CH₃COOH (Acetic Acid) + ½ O₂ → CH₂=CHCH₂OCOCH₃ (this compound) + H₂O (Water) wikipedia.org
This reaction demonstrates efficiency by incorporating most of the atoms from the starting materials into the final product, which is a key aspect of atom economy.
While traditionally derived from petrochemical feedstocks like propylene and acetic acid, there is a growing interest in producing this compound from renewable sources. pmarketresearch.com For instance, this compound can be derived from glycerol (B35011), a byproduct of biodiesel production, which is considered an abundant renewable feedstock. rsc.org Companies are exploring bio-based this compound production using renewable feedstocks to meet the demand for eco-friendly chemicals. pmarketresearch.com
The primary industrial method for this compound synthesis, the acetoxylation of propylene, is inherently designed to minimize waste by producing water as the only significant byproduct. wikipedia.org This approach avoids the use of chlorine, which is a common reagent in alternative routes to allyl alcohol (a derivative of this compound), thereby preventing the generation of chlorinated waste. wikipedia.org Additionally, some patented catalytic processes aim to reduce energy consumption, further contributing to waste prevention and environmental sustainability. pmarketresearch.com
Alternative Synthetic Routes to this compound
Beyond the primary industrial method, other synthetic routes exist for the production of this compound.
Decarboxylation of Allylmalonic Acid
This compound can be synthesized through the decarboxylation of allylmalonic acid (CH₂=CHCH₂CH(COOH)₂). chemicalbook.comguidechem.comchemicalbook.com This method involves heating allylmalonic acid, which leads to the removal of a carboxyl group (as carbon dioxide) and the formation of this compound. chemicalbook.comguidechem.com The decarboxylation of allyl malonic esters is a process where decarboxylation is often the rate-limiting step. nih.gov This approach offers an alternative for generating specific enolates that might be challenging to access through traditional acid-base chemistry. nih.gov
Mechanistic Investigations of Allyl Acetate Reactions
Gas-Phase Oxidation Mechanisms
The atmospheric degradation of allyl acetate (B1210297) is primarily driven by its reactions with ozone (O₃) and hydroxyl (OH) radicals. These reactions lead to the formation of various oxygenated products, influencing atmospheric composition and air quality.
Ozonolysis of Allyl Acetate
The reaction between this compound and ozone in the gas phase is a key atmospheric degradation pathway. This process follows the Criegee mechanism, which involves the formation and subsequent decomposition of highly unstable intermediates.
The initial step in the ozonolysis of an alkene, such as this compound, is the 1,3-dipolar cycloaddition of an ozone molecule to the carbon-carbon double bond. organic-chemistry.orgwikipedia.org This reaction forms a transient, five-membered ring intermediate known as a primary ozonide or molozonide (1,2,3-trioxolane). organic-chemistry.orgwikipedia.org This primary ozonide is highly unstable and rapidly undergoes a cycloreversion reaction. nih.govmsu.edu
The decomposition of the primary ozonide derived from this compound results in the cleavage of both a carbon-carbon and an oxygen-oxygen bond. This fragmentation leads to the formation of two key species: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. organic-chemistry.orgnih.gov Specifically for this compound, the decomposition of the primary ozonide is expected to yield two sets of products depending on the cleavage pathway.
The Criegee intermediates formed during the decomposition of the primary ozonide are highly reactive, zwitterionic species. nih.gov These intermediates can undergo a variety of secondary reactions that influence the final product distribution. Common reaction pathways for Criege intermediates include rearrangement, decomposition, and bimolecular reactions. rsc.org The specific Criegee intermediates formed from this compound are formaldehyde (B43269) oxide (H₂COO) and a substituted carbonyl oxide. These intermediates will subsequently react, contributing to the formation of the final products.
The decomposition of the primary ozonide from this compound and the subsequent reactions of the Criegee intermediates lead to the formation of stable carbonyl products. The expected primary products from the cleavage of the this compound double bond are 2-oxoethyl acetate and formaldehyde. nih.gov One study has confirmed the formation of 2-oxoethyl acetate in the gas-phase oxidation of this compound by ozone. nih.gov However, detailed product branching ratios for the gas-phase ozonolysis of this compound are not extensively documented in the available literature.
Hydroxyl Radical-Initiated Oxidation
The reaction with the hydroxyl (OH) radical is a dominant degradation pathway for this compound in the troposphere. nih.govresearchgate.net This reaction is initiated by the electrophilic addition of the OH radical to the electron-rich carbon-carbon double bond.
The primary mechanism for the reaction of OH radicals with this compound is the addition of the radical to one of the carbon atoms of the double bond. researchgate.net This addition is more likely to occur at the terminal, less substituted carbon atom. researchgate.net This addition results in the formation of a β-hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen in the atmosphere to form a β-hydroxyalkyl peroxy radical. The subsequent reactions of this peroxy radical, particularly in the presence or absence of nitrogen oxides (NOx), determine the final product distribution. nih.gov In the presence of NOx, the main products are acetoxyacetaldehyde and formaldehyde. nih.gov
Product Yields from the OH Radical-Initiated Oxidation of this compound
| Product | Yield (in the presence of NOx) |
|---|---|
| Acetoxyacetaldehyde | 96 ± 15% |
Chlorine Atom-Initiated Oxidation
The reaction with chlorine (Cl) atoms represents another important atmospheric sink for this compound, particularly in marine and coastal areas where Cl atom concentrations can be significant. nih.govnih.gov
Computational studies have shown that the chlorine atom-initiated oxidation of this compound is dominated by the addition of the Cl atom to the C=C double bond. researchgate.net There are two possible addition channels, with the addition to the terminal carbon atom being a major pathway. researchgate.netnih.gov This electrophilic addition results in the formation of a chloroalkyl radical intermediate.
Following the initial Cl-addition, the resulting chloroalkyl radical rapidly reacts with molecular oxygen (O2) to form a chloroalkyl peroxy radical (RO2). researchgate.net In the presence of nitric oxide (NO), this peroxy radical can react to form a chloroalkoxy radical (RO) and nitrogen dioxide (NO2). mit.eduresearchgate.net
The chloroalkoxy radicals formed are unstable and undergo further reactions. researchgate.net One possible pathway for the CH3C(O)OCH2CH(O•)CH2Cl radical is decomposition, which can lead to the formation of various products. In the presence of NOx, the reaction of the peroxy radical with NO is a key step leading to the formation of the alkoxy radical. researchgate.net The subsequent decomposition of this alkoxy radical is a significant source of the final degradation products. researchgate.net For instance, the CH3C(O)OCH2O• radical can either react with O2 to form formic acetic anhydride or undergo an α-ester rearrangement to produce acetic acid and a formyl radical (HC(O)). researchgate.net Both acetic acid and formic acetic anhydride have been identified as products in the Cl-initiated oxidation of this compound in the presence of NOx. researchgate.net
Identification of Chlorinated and Oxygenated Products
The oxidation of this compound in the atmosphere, initiated by radicals such as hydroxyl (OH) and chlorine (Cl), leads to the formation of various oxygenated and chlorinated products. The distribution of these products is highly dependent on the presence or absence of nitrogen oxides (NOx).
In studies of OH-initiated oxidation, key identified oxygenated products include acetoxyacetaldehyde and formaldehyde. conicet.gov.ar In the presence of NOx, the yields of acetoxyacetaldehyde and formaldehyde are significantly high, reported as (96 ± 15)% and (90 ± 12)%, respectively. semanticscholar.org However, in the absence of NOx, the yields of these products are considerably lower, at (26 ± 4)% for acetoxyacetaldehyde and (12 ± 3)% for formaldehyde. conicet.gov.arsemanticscholar.org This difference suggests that in the presence of NOx, the primary reaction pathway for the intermediate 1,2-hydroxyalkoxy radicals is decomposition. conicet.gov.arsemanticscholar.org
Gas-phase reactions of this compound with various atmospheric oxidants, including chlorine atoms, primarily form carbonyl compounds. nih.gov 2-oxoethyl acetate has been identified as a major product in these oxidation reactions. nih.gov The interaction of this compound with acetyl chloride (AcCl) in ethanol can transform it into allyl chloride, indicating a pathway for chlorination. organic-chemistry.org Further research into the chlorine-atom-initiated oxidation of similar organic compounds, like α-pinene, has shown the formation of highly oxygenated molecules (HOMs), including chlorinated peroxy radicals that can lead to a variety of complex products. copernicus.org Metabolism studies of allyl chloride, a related compound, identified metabolites such as 3-hydroxypropylmercapturic acid and allyl mercapturic acid, indicating biological oxidation and conjugation pathways. nih.gov
| Product | Yield (%) in presence of NOx | Yield (%) in absence of NOx |
|---|---|---|
| Acetoxyacetaldehyde | 96 ± 15 | 26 ± 4 |
| Formaldehyde | 90 ± 12 | 12 ± 3 |
Nitrate (B79036) Radical-Initiated Oxidation
The nitrate radical (NO₃) is a significant atmospheric oxidant, particularly during nighttime. The gas-phase reaction between this compound and the nitrate radical has been investigated to determine its kinetics and mechanism. The rate constant for this reaction has been determined to be (1.1 ± 0.4) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. nih.gov Based on this rate constant, the atmospheric lifetime of this compound with respect to oxidation by NO₃ is estimated to be approximately 2 days. nih.gov
The mechanism of nitrate radical-initiated oxidation is believed to begin with the addition of the NO₃ radical to the carbon-carbon double bond of this compound. copernicus.org This initial step forms a nitroxy-alkyl radical. In the oxygen-rich atmosphere, O₂ rapidly adds to this radical, forming a peroxy radical. copernicus.org
Studies on other unsaturated organic compounds, such as monoterpenes, provide further insight into the subsequent steps. copernicus.orgcopernicus.org The resulting peroxy radicals can undergo various reactions, including bimolecular reactions with NO₃, hydroperoxyl radicals (HO₂), or other peroxy radicals (RO₂), which lead to the formation of alkoxy radicals. copernicus.org These alkoxy radicals can then undergo further reactions, such as decomposition or isomerization, ultimately leading to a range of stable, oxygenated products, including carbonyl compounds. nih.gov For this compound, 2-oxoethyl acetate has been identified as one of the key products from its oxidation by various radicals, including NO₃. nih.gov
Metal-Catalyzed Reaction Mechanisms
Oxidative Addition to Transition Metal Complexes (e.g., Ni(0), Pd(0))
Oxidative addition is a fundamental step in many catalytic cycles involving transition metals. In the context of this compound, this reaction typically involves the cleavage of the C–O bond by a low-valent metal center, such as Nickel(0) or Palladium(0). finechem-mirea.ru This process is crucial for the formation of π-allylmetal complexes, which are key intermediates in numerous synthetic transformations. acs.orgwikipedia.org
The reaction involves the metal center inserting itself into the allylic C–O bond, resulting in an increase in the metal's formal oxidation state and coordination number by two. libretexts.org For example, a Pd(0) complex reacts with this compound to form a (π-allyl)Pd(II) complex. acs.orgacs.org Similarly, Ni(0) complexes can undergo oxidative addition with allyl carboxylates. finechem-mirea.ru Quantum chemical modeling has been employed to study the oxidative addition of this compound to a triisopropylphosphite complex of nickel(0) and of allyl formate to a triphenylphosphine complex of palladium(0). finechem-mirea.ru
The mechanism of oxidative addition can be influenced by several factors, including the nature of the metal, the ligands attached to the metal, and the electronic properties of the substrate. nih.gov Studies with Ni(I) and Co(I) catalysts have shown that these species are responsible for the oxidative addition of this compound, proceeding through a coordination-ionization-type transition state. acs.org This mechanistic feature is similar to that observed in Pd(0)-mediated oxidative addition reactions. acs.org
Three-Center vs. Five-Center Transition States
Theoretical studies have revealed that the oxidative addition of allyl carboxylates to Ni(0) and Pd(0) complexes can proceed through at least two distinct mechanistic pathways, characterized by different transition state geometries. finechem-mirea.ru
Three-Center Transition State : In the first pathway, the coordinated breaking of the C–O bond and the formation of the new metal–O bond involve the same oxygen atom from the acetate group. This results in a compact, three-center transition state involving the metal, the allylic carbon, and the oxygen atom. finechem-mirea.ru
Five-Center Transition State : The second pathway involves a more extended transition state where the bond reorganization occurs through a five-membered ring structure. In this five-center transition state, the metal complex interacts with both oxygen atoms of the carboxylate group. finechem-mirea.ru
The choice between these two pathways can significantly impact the energetics of the reaction.
Chelating Effects in Activation Barrier Reduction
The structure of the transition state plays a critical role in determining the activation energy of the oxidative addition reaction. The five-center transition state allows for a chelating interaction, where the carboxylate group acts as a bidentate ligand, coordinating to the metal center through both of its oxygen atoms. finechem-mirea.ru
This chelating effect has been shown to significantly stabilize the transition state, thereby lowering the activation barrier for the reaction. Quantum chemical calculations have demonstrated that for the oxidative addition of allyl carboxylates to Ni(0) and Pd(0) complexes, the pathway proceeding through the five-center transition state has a substantially lower activation barrier. Specifically, the chelating effect in the five-centered transition state was found to reduce the reaction's activation barrier by 12.7 kcal/mol compared to the pathway involving the three-center transition state. finechem-mirea.ru This reduction in the activation energy makes the five-center pathway the more favorable route for the oxidative addition process.
Sigmatropic Rearrangements (e.g.,nrochemistry.comnrochemistry.com-Claisen Rearrangement)
This compound can undergo nrochemistry.comnrochemistry.com-sigmatropic rearrangements, a class of pericyclic reactions where a sigma bond migrates across a π-system. The most notable example for allylic esters is the Claisen rearrangement. nrochemistry.comwikipedia.org This concerted process involves the reorganization of six electrons through a cyclic, six-membered transition state, typically described as having a chair-like conformation. nrochemistry.comorganic-chemistry.org
While the classic Claisen rearrangement involves allyl vinyl ethers, analogous rearrangements occur with their ester counterparts, such as this compound, particularly when catalyzed by transition metals. smu.edu Gold(I) complexes, for instance, have been shown to effectively catalyze the nrochemistry.comnrochemistry.com-sigmatropic rearrangement of this compound. smu.edu Density Functional Theory (DFT) studies on the Au(I)-NHC-catalyzed rearrangement of this compound have been conducted to understand the reaction energetics and characterize the stationary points along the reaction pathway. smu.edu
The uncatalyzed thermal rearrangement of this compound requires high temperatures. organic-chemistry.org Catalysts like Au(I) facilitate the reaction under milder conditions by stabilizing developing charges in the transition state region. The catalyzed reaction proceeds via a six-membered ring with a boat form at the start and end, while the Au(I)–σ-complex intermediate exhibits a significant chair form character. smu.edu
| Compound Name |
|---|
| This compound |
| Acetoxyacetaldehyde |
| Formaldehyde |
| 2-oxoethyl acetate |
| Allyl chloride |
| 3-hydroxypropylmercapturic acid |
| Allyl mercapturic acid |
| Allyl formate |
| Triisopropylphosphite |
| Triphenylphosphine |
Non-Catalyzed vs. Gold(I)-Catalyzed Mechanisms
The proquest.comproquest.com-sigmatropic rearrangement of this compound has been scrutinized to understand the profound effect of gold(I) catalysis. The non-catalyzed thermal rearrangement proceeds through a concerted mechanism, but one that involves a significant energy barrier due to the cleavage of the C-O bond. smu.edu
In contrast, the Gold(I)-catalyzed mechanism follows a completely different, lower-energy pathway. smu.edu The catalyst, typically an Au(I)-N-heterocyclic carbene (NHC) or Au(I)-phosphine complex, alters the reaction course by breaking the single concerted step into a two-step process. smu.edu This begins with the formation of a Au(I)-π complex with the this compound. This is followed by a switch to a Au(I)-σ complex, which effectively avoids the energetically costly direct cleavage of the C-O bond that characterizes the uncatalyzed reaction. smu.edu A key finding is the quantification of the π-acidity of the Au(I) catalyst, which leads to a significant decrease in the C=C bond order from 2 to 1.65 in all catalyzed reactions studied. smu.edu This activation facilitates the subsequent rearrangement. A DFT study on the rearrangement catalyzed by an [(NHC)Au]+ complex identified a low-energy path with a barrier of 14.2 kcal·mol−1, proceeding through a six-membered ring acetoxonium intermediate where gold is coordinated to one of the alkene carbons. acs.org
Transition State Analysis (e.g., Charge Separation, Ring Puckering)
Analysis of the transition states reveals fundamental differences between the catalyzed and non-catalyzed pathways. The non-catalyzed proquest.comproquest.com-sigmatropic rearrangement is characterized by a transition state with a maximum of charge separation between the allyl and acetate fragments. smu.edu This high degree of charge separation contributes to its higher activation energy.
Conversely, the gold(I)-catalyzed reactions proceed through a minimum of charge separation. smu.edu The lowest point of charge separation is reached in the region of the Au(I)-σ-complex intermediate, explaining the significantly lower energy barrier for the catalyzed process. smu.edu
Ring puckering analysis has shown that both the catalyzed and non-catalyzed reactions start and end with the six-membered ring in a boat-like conformation. smu.edu However, a notable difference is observed in the intermediate stage of the catalyzed reaction. All the Au(I)-σ-complex intermediates exhibit a considerable admixture of a chair-like form in their geometry. smu.edu
Influence of Solvation and Ligand Substituents
The efficiency and mechanism of the gold(I)-catalyzed rearrangement of this compound are also influenced by the reaction environment and the nature of the catalyst itself. Studies have systematically investigated the effects of solvation, the presence of counter-ions, and modifications to the ligands attached to the gold center. smu.edu
The introduction of bulky substituents on the N-heterocyclic carbene (NHC) ligand, as well as the fine-tuning of the ligand's electronic properties through the addition of electron-donating or electron-withdrawing groups, has been explored. smu.edu Furthermore, the exchange of an Au(I)-NHC catalyst for a stronger Lewis acidic Au(I)-phosphine catalyst has been shown to impact the reaction. smu.edu The choice of counterion associated with the cationic gold(I) catalyst can also play a significant role in influencing the selectivity and outcome of reactions, as observed in regiodivergent rearrangement-addition reactions. nih.gov These factors can modulate the electronic properties and steric environment of the gold center, thereby affecting its catalytic activity.
C-H Activation and Functionalization Mechanisms
This compound is a key substrate in C-H activation and functionalization reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanisms of these transformations are highly dependent on the metal catalyst and reaction conditions employed.
Allylic C-H Acetoxylation
Palladium-catalyzed allylic C-H acetoxylation is a prominent method for the oxidation of alkenes. The mechanism generally involves the activation of an allylic C-H bond by a Pd(II) species to form a π-allyl-palladium(II) intermediate. nih.govdtu.dk The reaction often requires an oxidant, such as benzoquinone (BQ), which can play multiple roles: promoting the nucleophilic attack of acetate on the π-allyl complex, displacing the this compound product from the resulting Pd(0), and re-oxidizing Pd(0) to the active Pd(II) state. nih.gov
Recent developments have focused on creating catalytic systems that can use molecular oxygen as the terminal oxidant, which is a more environmentally benign approach. One strategy involves the use of specific ligands, such as 4,5-diazafluorenone, which facilitates the C-O reductive elimination from the π-allyl-Pd(II) intermediate, thereby removing the need for benzoquinone in this crucial step. nih.gov Deuterium labeling experiments have provided clear evidence that these catalytic reactions proceed through (η3-allyl)palladium intermediates. researchgate.net
Rh(III)-Catalyzed Arene-Allyl Acetate Coupling
Rhodium(III) complexes are effective catalysts for the coupling of arenes and this compound through chelation-assisted C-H activation. nih.gov The generally accepted mechanism for these oxidative couplings involves the electrophilic activation of an aryl C-H bond by the Rh(III) catalyst, leading to the formation of a rhodacycle intermediate. nih.gov This is followed by the insertion of the double bond of this compound into the Rh-C bond. acs.org The subsequent steps in the catalytic cycle determine the final product structure. Kinetic isotope effect measurements have indicated that the C-H bond activation is the rate-determining step in these coupling reactions. acs.org
β-OAc vs. β-H Elimination Pathways and Solvent Control
Following the insertion of this compound into the rhodacycle intermediate in Rh(III)-catalyzed arene coupling, the reaction can proceed via two different elimination pathways: β-acetoxy (β-OAc) elimination or β-hydride (β-H) elimination. The choice between these pathways is crucial as it dictates the structure of the final product and can be effectively controlled by the choice of solvent. acs.orgacs.org
In a polar protic solvent like methanol (B129727) (MeOH), the reaction proceeds exclusively through β-OAc elimination. acs.orgacs.org This pathway results in the formation of allylated arene products. In contrast, when the reaction is conducted in a less polar, aprotic solvent such as tetrahydrofuran (B95107) (THF), the β-H elimination pathway is strongly favored. acs.orgacs.org This leads to the formation of cinnamyl derivatives. This solvent-dependent selectivity allows for the tunable synthesis of distinct product classes from the same starting materials. acs.org
Table 1: Solvent Effect on Elimination Pathway in Rh(III)-Catalyzed Arene-Allyl Acetate Coupling
| Solvent | Predominant Elimination Pathway | Resulting Product Type |
|---|---|---|
| Methanol (MeOH) | β-OAc Elimination | Allyl Products |
| Tetrahydrofuran (THF) | β-H Elimination | Cinnamyl Derivatives |
Palladium-Catalyzed Coupling Mechanisms
Palladium-catalyzed reactions are fundamental in organic synthesis for forming carbon-carbon bonds. organic-chemistry.org In the case of this compound, these coupling reactions proceed through a series of well-defined mechanistic steps involving palladium complexes. The mechanism for the palladium-catalyzed coupling of allylic acetates generally involves an oxidative addition of the this compound to a palladium(0) species, followed by transmetalation and reductive elimination to yield the final product. organic-chemistry.org These reactions are noted for being mild and tolerant of various functional groups. organic-chemistry.org
Acetoxypalladation is a key mechanistic step in certain palladium-catalyzed reactions of this compound. This process involves the addition of a palladium species and an acetate group across a double or triple bond. In the palladium-catalyzed coupling of haloalkynes with this compound, a plausible mechanism initiates with the trans-acetoxypalladation of the haloalkyne. acs.org This step forms a crucial alkenyl palladium intermediate, which then proceeds to the next stage of the catalytic cycle. acs.org The concept of acetoxypalladation of acetylenes has gained significant interest as it allows for the efficient and atom-economical formation of both a carbon-carbon and a carbon-oxygen bond. acs.org In broader allylic C-H acetoxylation reactions, which transform alkenes into allylic acetates, the mechanism can be influenced by various factors. The use of polar solvents and excess acetate appears to favor a pathway involving a π-allyl palladium complex.
Following the initial acetoxypalladation, the subsequent steps of carbopalladation and β-heteroatom elimination are crucial for product formation. After the formation of the alkenylpalladium intermediate from acetoxypalladation, a carbopalladation reaction with this compound occurs. acs.org This step results in the formation of an alkylpalladium complex. acs.org The catalytic cycle is completed by a final β-heteroatom elimination step. In the presence of a nitrogen-containing ligand, this elimination furnishes the final product, in this case, a (Z)-β-haloenol acetate, and regenerates the active palladium catalyst. acs.org This cascade of oxidative addition, carbopalladation, and subsequent elimination allows for the formation of two new carbon-carbon bonds in a single operation.
Hydroformylation Reaction Mechanisms
Hydroformylation, or the oxo process, is a significant industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom to an alkene, producing aldehydes. wikipedia.org The reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts being particularly effective for this compound hydroformylation. researchgate.netakjournals.com The process involves the coordination of the alkene to the metal hydride catalyst, followed by insertion into the metal-hydride bond, coordination of carbon monoxide, migratory insertion to form an acyl group, and finally reductive elimination to release the aldehyde product. wikipedia.org
A critical challenge in the hydroformylation of this compound is controlling the regioselectivity—that is, determining whether the formyl group adds to the terminal carbon to form the linear aldehyde (a precursor to 1,4-butanediol) or the internal carbon to form the branched aldehyde. researchgate.netresearchgate.net Research has demonstrated that reaction conditions play a pivotal role in directing this selectivity.
Using a rhodium(I) complex intercalated into montmorillonite as a catalyst, temperature was found to be a key determinant of the product distribution. plu.mx
High temperatures (>130°C) favor the formation of the linear aldehyde with high selectivity. plu.mx
Low temperatures (<50°C) lead to the branched aldehyde being the major product, obtained in excellent yield. plu.mx
This temperature-dependent selectivity allows for the targeted synthesis of either the linear or branched isomer from the same starting material.
| Temperature Range | Major Product | Selectivity |
|---|---|---|
| > 130°C | Linear Aldehyde | High |
| < 50°C | Branched Aldehyde | High (Excellent Yield) |
Additives can significantly enhance the performance of rhodium-based catalysts in the hydroformylation of this compound, improving both yield and regioselectivity under mild conditions. researchgate.net A highly effective protocol utilizes a "Rh/POP-type ligand" system in combination with specific additives. researchgate.net The use of either acetic acid or bulky anionic salts as additives has been shown to be crucial for the success of the reaction, affording the linear product, 4-oxobutyl acetate, in yields up to 95% and with a linear-to-branched ratio of up to 164. researchgate.net
Preliminary mechanistic studies suggest that the addition of acetic acid (CH3COOH) facilitates the formation of a tridentate κ³-P,O,P-coordination of the ligand to the rhodium center. researchgate.net This coordination mode is believed to prevent the coordination of a carbonyl group with the rhodium center, which in turn leads to the observed high linear selectivity for 4-oxobutyl acetate. researchgate.net
| Catalyst System | Additive | Product Yield | Regioselectivity (Linear/Branched) |
|---|---|---|---|
| Rh/POP-type ligand | Acetic Acid or Bulky Anionic Salts | Up to 95% | Up to 164 |
Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For this compound, kinetic investigations have been conducted in various contexts, including atmospheric chemistry and polymerization reactions.
Rate coefficients for the gas-phase reactions of this compound with hydroxyl (OH) radicals have been measured over a range of temperatures (243–372 K). researchgate.net The reaction rate shows a strong negative temperature dependence. researchgate.net Similarly, the kinetics of the Cl-initiated oxidation of this compound have been studied computationally, with the calculated total rate constant showing good agreement with experimental data at 298 K and 760 Torr. researchgate.net This reaction also exhibits a negative temperature dependence. researchgate.net
In the context of polymerization, kinetic studies of the peroxide-induced polymerization of this compound have been performed. acs.org this compound is known to exhibit effective chain transfer, which influences the polymerization kinetics. cdnsciencepub.com The competition between metathesis (hydrogen abstraction from the allyl group) and addition reactions is a key feature of allyl polymerization, and kinetic schemes have been proposed to describe this behavior. cdnsciencepub.com
| Reactant | Temperature (K) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|---|
| OH Radical | 298 | (27.1 ± 3.0) x 10⁻¹² | (2.33 ± 0.27) x 10⁻¹² exp[(732 ± 34)/T] |
| Ozone (O₃) | 298 ± 4 | (2.4 ± 0.7) x 10⁻¹⁸ | Not provided |
Rate Constant Determinations for Atmospheric Oxidants
The rate constants for the gas-phase reactions of this compound with key atmospheric oxidants, including the hydroxyl radical (OH), ozone (O₃), nitrate radical (NO₃), and chlorine atom (Cl), have been determined in several studies. These constants are fundamental for calculating the atmospheric lifetime of this compound.
The reaction with the hydroxyl radical (OH) is a significant degradation pathway, particularly during the daytime. The rate constant for this reaction has been determined using both absolute and relative rate methods. At room temperature (around 298 K), the reported rate constants are generally in good agreement. For instance, a rate constant of (3.1 ± 0.7) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ was determined in a Teflon reactor at 298 ± 3 K. nih.gov Another study conducted at room temperature and atmospheric pressure reported a similar value of (30.6 ± 3.1) x 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is equivalent to 3.06 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net
The reaction with ozone (O₃) is another important atmospheric sink for unsaturated compounds like this compound. The rate constant for the ozonolysis of this compound has been measured to be (1.8 ± 0.3) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 ± 3 K. nih.gov
During the nighttime, the nitrate radical (NO₃) can be a significant oxidant. The kinetics for the reaction of this compound with NO₃ have been reported for the first time in one study, with a determined rate constant of (1.1 ± 0.4) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 ± 3 K. nih.gov
In marine and coastal areas, as well as in regions with industrial emissions, the chlorine atom (Cl) can also contribute to the degradation of this compound. The rate constant for the reaction with Cl atoms has been found to be (2.5 ± 0.5) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 ± 3 K. nih.gov
Rate Constants for the Reaction of this compound with Atmospheric Oxidants at 298 K
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| OH | (3.1 ± 0.7) × 10⁻¹¹ | nih.gov |
| O₃ | (1.8 ± 0.3) × 10⁻¹⁸ | nih.gov |
| NO₃ | (1.1 ± 0.4) × 10⁻¹⁴ | nih.gov |
| Cl | (2.5 ± 0.5) × 10⁻¹⁰ | nih.gov |
Temperature and Pressure Dependence of Reaction Rates
The rates of chemical reactions in the atmosphere are influenced by ambient temperature and pressure. Therefore, understanding the temperature and pressure dependence of the reaction rates of this compound with atmospheric oxidants is essential for accurate atmospheric modeling.
The reaction of this compound with OH radicals has been studied over a range of temperatures. One study, conducted over a temperature range of 243–372 K, derived the following Arrhenius expression for the rate constant: k(T) = (2.33 ± 0.27) × 10⁻¹² exp[(732 ± 34)/T] cm³ molecule⁻¹ s⁻¹. researchgate.net This expression indicates a negative temperature dependence, meaning the reaction rate decreases as the temperature increases. Theoretical studies have also suggested a weak negative temperature dependence for this reaction.
For the reaction with Cl atoms , computational studies have indicated a negative temperature dependence in the range of 200–500 K.
The reaction of the allyl radical (a potential intermediate in this compound degradation) with NO and NO₂ has been studied over various temperatures and pressures. The reaction with NO showed a dependence on bath gas density and a negative temperature dependence between 188-363 K. njit.edu In contrast, the reaction with NO₂ did not exhibit a pressure dependence in the range of 0.47-3.38 Torr and 201-363 K. njit.edu
Detailed experimental data on the temperature and pressure dependence of the reactions of this compound with O₃ and NO₃ radicals are not as readily available in the reviewed literature. Generally, the reactions of NO₃ radicals with many organic compounds are found to be temperature-dependent but pressure-independent. nih.gov
Structure-Reactivity Relationships in Oxidation Reactions
The reactivity of an organic molecule towards atmospheric oxidants is intrinsically linked to its chemical structure. For unsaturated esters like this compound, the primary site of attack for electrophilic oxidants such as OH, O₃, and Cl is the carbon-carbon double bond.
The reaction of OH radicals with unsaturated esters, including this compound, proceeds mainly through the addition of the OH radical to the C=C double bond, leading to the formation of a β-hydroxyalkyl radical. nih.govresearchgate.net This initial addition is the rate-determining step and is significantly faster than H-atom abstraction from other parts of the molecule.
The reactivity of unsaturated esters is also influenced by the nature of the substituent groups. For cis-3-hexenyl esters, which share a common unsaturated fragment, the reactivity trend with OH radicals is primarily determined by the structure of the carbonyl side of the molecule. nih.govacs.org Generally, the presence of a double bond significantly increases the reactivity compared to saturated analogues.
Comparison of OH Radical Rate Constants for Selected Unsaturated Esters at Room Temperature
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| This compound | (3.1 ± 0.7) × 10⁻¹¹ | nih.gov |
| Vinyl Acetate | ~3.5 x 10⁻¹¹ | cdnsciencepub.com |
| Isopropenyl Acetate | (6.96 ± 0.94) × 10⁻¹¹ | researchgate.net |
| cis-3-Hexenyl Acetate | (4.19 ± 0.38) × 10⁻¹¹ | nih.govacs.org |
Catalysis in Allyl Acetate Transformations
Palladium-Catalyzed Reactions
Palladium catalysts are extensively employed in reactions involving allyl acetate (B1210297), leveraging the reactivity of the allylic system to achieve diverse synthetic outcomes.
Palladium-catalyzed allylic C-H acetoxylation represents a prominent method for C-H oxidation, allowing for the direct functionalization of alkenes. Historically, these reactions often required stoichiometric or co-catalytic amounts of benzoquinone (BQ) as an oxidant. However, advancements in catalyst design have enabled the use of molecular oxygen (O₂) as the stoichiometric oxidant. A notable development involves the use of 4,5-diazafluorenone (DAF) as an ancillary ligand for Pd(OAc)₂. This ligand facilitates the C-O reductive elimination from a π-allyl-Pd(II) intermediate, thereby eliminating the need for BQ in this crucial catalytic step nih.govorganic-chemistry.org.
The optimized conditions for this aerobic allylic C-H acetoxylation typically involve 5 mol% Pd(OAc)₂, 5 mol% 4,5-diazafluorenone, 20 mol% NaOAc, and acetic acid as a co-solvent, conducted at 60 °C under 1 atm of O₂. This method efficiently converts terminal alkenes into linear allylic acetoxylation products with good yields and selectivity nih.govorganic-chemistry.org. Mechanistic studies have provided insights into the catalytic cycle, revealing the formation and decay of palladium(I) species and the evolution of the catalyst resting state from a Pd(I) dimer to a π-allyl-Pd(II) species, highlighting the ligand's role in supporting aerobic catalytic turnover osti.gov.
| Catalyst System | Oxidant | Ligand | Temperature | Selectivity (Linear:Branched) | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | O₂ (1 atm) | 4,5-Diazafluorenone | 60 °C | High for linear products nih.gov | Good nih.gov |
Palladium-catalyzed coupling of haloalkynes with allyl acetate offers a regio- and stereoselective route to (Z)-β-haloenol acetates. This method provides a convenient and practical approach for synthesizing these valuable intermediates acs.orgacs.orgresearchgate.netnih.govfigshare.com.
A typical catalytic system for this transformation involves Pd(OAc)₂ in conjunction with 4,4′-dimethoxy-2,2′-bipyridine as a bidentate ligand, carried out in acetic acid at 80 °C acs.org. The proposed mechanism initiates with the trans-acetoxypalladation of the haloalkyne, forming an alkenyl palladium intermediate. Subsequent carbopalladation of this intermediate with this compound leads to an alkylpalladium complex. Finally, a β-heteroatom elimination, facilitated by the nitrogen-containing ligand, furnishes the (Z)-β-haloenol acetate product and regenerates the catalyst, closing the catalytic cycle acs.org. The resulting (Z)-β-haloenol acetates have demonstrated synthetic utility in subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the formation of functionalized enol acetates acs.orgresearchgate.net.
| Reagents | Catalyst System | Conditions | Product Type | Regio/Stereoselectivity |
|---|---|---|---|---|
| Haloalkyne, this compound | Pd(OAc)₂, 4,4′-dimethoxy-2,2′-bipyridine | HOAc, 80 °C | (Z)-β-Haloenol Acetates | Regio- and stereoselective acs.org |
This compound is a valuable substrate for palladium-catalyzed allylic arylation reactions, which form new carbon-carbon bonds. One such reaction involves the coupling of allylic acetates with aryl- and vinylstannanes, yielding cross-coupled products efficiently under mild conditions organic-chemistry.orgorganic-chemistry.org. Standard conditions for this reaction typically utilize dimethylformamide (DMF) as a solvent, lithium chloride to assist transmetalation, and Pd(dba)₂ as the catalyst, often without the need for added phosphine (B1218219) ligands organic-chemistry.org. This process is tolerant of various functional groups, including esters, hydroxyls, silyl (B83357) ethers, and methoxy (B1213986) groups, within the tin reagent. Notably, the reaction proceeds with inversion of stereochemistry at the acetate center, retention of the olefin geometry of the allyl group, and exclusive coupling at the primary position organic-chemistry.org.
Allylic arylation can also be achieved with arylboronic acids. Palladium-catalyzed allyl cross-coupling reactions of allylic acetates with various boronic acids can proceed smoothly at room temperature, often employing phosphine-free hydrazone ligands with catalytic amounts of Pd(OAc)₂ organic-chemistry.orgresearchgate.net. Furthermore, intramolecular Heck-type coupling reactions between aryl iodides and allylic acetates have been developed, providing a pathway for the rapid and facile formation of various carbo- and heterocycles utoronto.ca.
| Arylating Reagent | Catalyst System | Conditions | Stereochemistry/Regioselectivity |
|---|---|---|---|
| Aryl/Vinylstannanes | Pd(dba)₂, LiCl | DMF | Inversion at acetate, retention of olefin geometry, primary coupling organic-chemistry.org |
| Arylboronic Acids | Pd(OAc)₂, phosphine-free hydrazone ligand | Room Temperature | Good yields organic-chemistry.orgresearchgate.net |
| Aryl Iodides (intramolecular) | Pd(dba)₃, P(o-Tol)₃, n-BuNMe₂ | CH₃CN | Formation of 5-7 membered rings utoronto.ca |
The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone in organic synthesis for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This reaction involves a substrate with a leaving group at an allylic position, such as this compound organic-chemistry.orgwikipedia.org. The catalytic cycle commences with the coordination of a Pd(0) catalyst to the alkene, forming an η² π-allyl complex. An oxidative addition step then expels the leaving group with inversion of configuration, generating an η³ π-allyl-Pd(II) complex. Subsequently, a nucleophile attacks the allyl moiety, leading to the substituted product and regenerating the Pd(0) catalyst organic-chemistry.orgwikipedia.orgorgsyn.org.
The mode of nucleophilic attack is often classified based on the pKₐ of the pronucleophile. "Soft" nucleophiles (pKₐ < 25), such as stabilized carbon nucleophiles (e.g., dimethyl malonate), typically attack the π-allyl moiety directly, resulting in net retention of configuration. In contrast, "hard" nucleophiles (pKₐ > 25) first attack the metal center via transmetalation, followed by reductive elimination, leading to net inversion organic-chemistry.orgorgsyn.orgnih.gov. The introduction of phosphine ligands, such as triphenylphosphine, has significantly expanded the scope and improved the reactivity of the Tsuji-Trost reaction, enabling numerous asymmetric variants by instilling chirality in the product organic-chemistry.orgwikipedia.orgacs.org.
Furthermore, 2-B(pin)-substituted allylic acetates can undergo chemoselective transformations with palladium catalysts, leading to allylic substitution, Suzuki-Miyaura cross-coupling, or allene (B1206475) formation, depending on the choice of reagents, catalysts, and reaction conditions nih.gov.
| Nucleophile Type | Mechanism of Attack | Stereochemical Outcome | Examples |
|---|---|---|---|
| Soft (pKₐ < 25) | Direct attack on π-allyl | Net retention orgsyn.orgnih.gov | Dimethyl malonate organic-chemistry.orgacs.org |
| Hard (pKₐ > 25) | Attack on metal center, then reductive elimination | Net inversion orgsyn.orgnih.gov | Preformed lithium enolates orgsyn.org |
Catalyst design in palladium-catalyzed this compound transformations primarily focuses on developing ligands that enhance reactivity, selectivity, and enable sustainable catalytic cycles. For instance, the use of 4,5-diazafluorenone as an ancillary ligand for Pd(OAc)₂ in aerobic allylic C-H acetoxylation is a key example of ligand design enabling the use of O₂ as a benign oxidant, thereby facilitating the regeneration of the active Pd(II) species within the catalytic cycle without the need for external stoichiometric oxidants like benzoquinone nih.govorganic-chemistry.org.
In Tsuji-Trost reactions, phosphine ligands play a crucial role in modulating the steric and electronic properties of the palladium catalyst, leading to improved reactivity and enabling asymmetric variants. The development of chiral ligands has been instrumental in achieving high enantioselectivity and diastereoselectivity under mild conditions wikipedia.orgacs.org. While not explicitly focused on the physical recovery and reuse of the catalyst, these design strategies are fundamental to catalyst regeneration in the sense of maintaining catalytic activity and turnover efficiency. Pincer complexes, known for their robust nature, have also been investigated in palladium catalysis, with some studies suggesting they can maintain their oxidation state and potentially be recovered more effectively, though their direct application to this compound transformations with explicit regeneration data is less extensively documented acs.org.
Ruthenium-Catalyzed Reactions
Ruthenium catalysts also play a significant role in the transformation of this compound, offering alternative pathways for carbon-carbon and carbon-heteroatom bond formation.
One notable application is the ruthenium-catalyzed one-pot synthesis of S-allyl and cinnamyl dithiocarbamates. This reaction utilizes allyl or cinnamyl acetate, carbon disulfide, and an amine in the presence of Ru(acac)₃ in water, providing a convenient and efficient procedure for obtaining various functionalized dithiocarbamates in high yields rsc.org. The reaction is believed to proceed via an in situ-generated catalytic Ru(II) species rsc.org.
Another important ruthenium-catalyzed transformation is the nucleophilic allylation of aldehydes with this compound. Catalyzed by ruthenium trichloride (B1173362) in the presence of carbon monoxide, water, and triethylamine (B128534), this method efficiently allylates a wide range of aromatic, olefinic, and aliphatic aldehydes under mild conditions, producing homoallylic alcohols. The stoichiometric byproducts of this environmentally benign reaction are carbon dioxide and acetic acid organic-chemistry.orgnih.gov. The proposed mechanism involves ruthenium carbonyl complexes, with key findings highlighting the roles of triethylamine as a base, halide ions, and the importance of water and carbon monoxide in the catalytic cycle, which is driven by the water-gas shift reaction organic-chemistry.orgnih.gov.
Furthermore, ruthenium catalysts have been employed in the olefination of electron-deficient alkenes with this compound. This external oxidant-free protocol, using catalysts like [Ru(p-cymene)Cl₂]₂ with AgSbF₆, provides a novel synthetic route to (Z,E)-butadiene skeletons with high efficiency and good stereo- and regioselectivity jove.com. Ruthenium-catalyzed allylation of primary alcohols by allylic acetates has also been reported as a novel synthesis of α,β-unsaturated ketones acs.org.
Nucleophilic Allylation of Aldehydes
A novel catalytic method for the nucleophilic allylation of aldehydes utilizes this compound as the allylating reagent. This reaction is efficiently catalyzed by ruthenium trichloride (RuCl₃) under mild conditions (70 °C, 24-48 h). The process involves 3 mol% RuCl₃ in the presence of carbon monoxide (30 psi), water (1.5 equiv), and triethylamine (0.1 equiv). This method effectively allylates a wide range of aromatic, olefinic, and aliphatic aldehydes, yielding homoallylic alcohols. The stoichiometric byproducts of this reaction are carbon dioxide and acetic acid, making it an environmentally benign and operationally simple approach suitable for large-scale applications. organic-chemistry.orgnih.govfigshare.comacs.orgacs.orgnih.gov
Table 1: Representative Conditions for Ruthenium-Catalyzed Nucleophilic Allylation of Aldehydes with this compound
| Catalyst (mol%) | Co-catalysts/Additives | Conditions | Substrate Scope | Products | Byproducts |
| RuCl₃ (3%) | CO (30 psi), H₂O (1.5 eq), Et₃N (0.1 eq) | 70 °C, 24-48 h | Aromatic, Olefinic, Aliphatic Aldehydes | Homoallylic Alcohols | CO₂, Acetic Acid |
Oxidant-Free Allylation of Ketoximes
Substituted aromatic ketoximes can be efficiently allylated with allylic acetates in an oxidant-free manner at room temperature. This highly regioselective reaction is catalyzed by {[RuCl₂(p-cymene)]₂} in the presence of AgSbF₆ in 1,2-dichloroethane. The acetate group of this compound plays a crucial role by acting as a base to activate the C-H bond of the aromatic ketoximes, leading to the formation of ortho-allyl aromatic ketoximes. These products can subsequently be converted into ortho-allyl aromatic ketones in the presence of HCl. mdpi.comnih.govrsc.org
Role of Ligands and Co-catalysts (e.g., Carbon Monoxide, Triethylamine, Halide Ions)
In the ruthenium-catalyzed nucleophilic allylation of aldehydes with this compound, the roles of various components are well-defined. Carbon monoxide (CO) and water are crucial for the catalytic cycle. Triethylamine (Et₃N) acts as a base, facilitating the reaction. Halide ions, particularly chloride, have a beneficial effect, enhancing the reaction rate. It is postulated that chloride-ligated anionic ruthenium complexes are formed by the displacement of carbon monoxide, providing a more nucleophilic form of ruthenium necessary for the oxidative addition step. This is supported by observations where the absence of halide significantly reduces aldehyde conversion. organic-chemistry.orgnih.gov
Gold(I)-Catalyzed Reactions
Gold(I) catalysts are known for their ability to activate π-bonds and facilitate various organic transformations under mild conditions.
nih.govnih.gov-Sigmatropic Rearrangements
Gold(I) catalysts assist in nih.govnih.gov-sigmatropic rearrangements, such as the Claisen rearrangement of this compound. This process involves a rearrangement where the gold catalyst breaks the reaction into two steps by switching between Au(I)-π and Au(I)-σ complexation. This mechanism avoids the energy-consuming C-O cleavage in the initial step, which is characteristic of the non-catalyzed reaction. The non-catalyzed nih.govnih.gov-sigmatropic rearrangement typically proceeds through a transition state with maximum charge separation between the allyl and acetate units. In contrast, gold-catalyzed reactions proceed via a minimum of charge separation in the region of the Au(I)-σ-complex. smu.edusmu.edutandfonline.comresearchgate.netmdpi.com
Influence of N-Heterocyclic Carbene (NHC) and Phosphine Ligands
The choice of ligands significantly influences the activity and mechanism of gold(I)-catalyzed reactions. N-Heterocyclic Carbenes (NHCs) and phosphine ligands are commonly employed. NHCs, known for their strong σ-donating properties and high steric hindrance, often impart enhanced stability and activity to the metallic center. Studies have investigated the influence of solvation, counter-ions, bulky and electron-withdrawing/donating substituents, and the exchange of Au(I)-NHC with Au(I)-phosphine catalysts. NHC complexes of various transition metals are frequently used catalysts, particularly for the gold-catalyzed activation of π-bonds. Compared to phosphine ligands, NHC-complexes typically exhibit stronger metal-carbon σ-bonds and higher activities. smu.edutdx.catnih.govresearchgate.netmdpi.com
Table 2: Ligand Influence on Gold(I)-Catalyzed Reactions
| Ligand Type | Characteristics | Impact on Catalysis | Examples |
| NHC | Strong σ-donors, high steric hindrance, robust metal-carbon σ-bonds | Enhanced stability, higher activity, broad versatility, regio-selectivity | IPrAuNTf₂ mdpi.com |
| Phosphine | Common ligands, well-known chemistry | Can be effective, but often replaced by NHCs due to latter's advantages | Triphenylphosphine (PPh₃) rsc.org |
Rhodium-Catalyzed Reactions
Rhodium catalysts are effective in various transformations involving this compound, particularly in hydroformylation and allylation reactions.
This compound can undergo hydroformylation in the presence of a rhodium complex and specific ligands to generate butyraldehyde (B50154) acetate. For instance, a catalyst system comprising a rhodium complex (preferably rhodium dicarbonyl acetylacetonate) and a specific diphosphine ligand (e.g., 6,6'-(3,3',5,5'-4-tert-butylbiphenyl-2,2'-biradical)bis(oxy)bisdibenzo[d,f] organic-chemistry.orgnih.govrsc.orgdioxaphospholane heterocyclic heptylene) facilitates this reaction. Optimal conditions include reaction temperatures between 50-90 °C (more preferably 60-80 °C) and pressures of 0.5-2.0 MPa (more preferably 0.8-1.5 MPa), with a carbon monoxide to hydrogen molar ratio of 1:1. This method is noted for its high efficiency, simple process, and high selectivity towards the straight-chain product. google.com
Rhodium catalysts also mediate redox allylation reactions of ketones with this compound, yielding tertiary homoallylic alcohols. This occurs in the presence of bis(pinacolato)diboron. The reaction is effective for a range of substrates, including aryl, alkyl, and cyclic ketones. Diastereoselective allylation of functionalized ketones, such as pregnenolone (B344588) acetate, has also been reported. rsc.org
Furthermore, rhodium(III)-catalyzed direct C-H olefination of arenes with allyl acetates has been described, utilizing N,N-disubstituted aminocarbonyl as a directing group. This process is redox-neutral and yields trans-products in high to excellent yields, demonstrating broad functional group compatibility under mild conditions. acs.org Rhodium-catalyzed regioselective ortho-allylation of 2,4-diarylquinazolines with allylic acetate also leads to allylated quinazoline (B50416) derivatives with high efficiency. cdnsciencepub.com
Table 3: Rhodium-Catalyzed Reactions of this compound
| Reaction Type | Catalyst System | Substrate | Product Type | Key Features |
| Hydroformylation | Rh complex + diphosphine ligand | This compound | Butyraldehyde Acetate | High efficiency, high linear selectivity google.com |
| Redox Allylation | Rh catalyst + bis(pinacolato)diboron | Ketones | Tertiary Homoallylic Alcohols | Effective for aryl, alkyl, cyclic ketones rsc.org |
| C-H Olefination | Rh(III) catalyst (e.g., with N,N-disubstituted aminocarbonyl directing group) | Arenes | Olefinated Arenes | Redox-neutral, high yields of trans-products acs.org |
| Ortho-Allylation | Rh catalyst | 2,4-Diarylquinazolines | Allylated Quinazoline Derivatives | Regioselective, high efficiency cdnsciencepub.com |
Hydroformylation of this compound
Hydroformylation is a crucial reaction for synthesizing aldehydes from alkenes. The hydroformylation of this compound typically yields acetoxybutyraldehydes, which can then be further transformed into industrially important compounds like 1,4-butanediol (B3395766). researchgate.netgoogle.comlookchem.com
Wilkinson-type polymeric rhodium (Rh)-phosphinite complexes, particularly those utilizing polyethylene (B3416737) glycol-based diphosphinite ligands, have been employed as catalysts for the homogeneous hydroformylation of this compound. These catalysts demonstrate high reaction rates, turnover numbers, and enhanced regioselectivity towards branched aldehyde products compared to traditional Rh-phosphine and Rh-diphosphine catalysts. researchgate.netresearchgate.netakjournals.com
The regioselectivity in the hydroformylation of this compound is a critical aspect, influencing the ratio of linear to branched aldehyde products. Cationic and zwitterionic rhodium complexes, especially when modified with 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), act as efficient catalysts for the highly regioselective hydroformylation of this compound, favoring the linear aldehyde (up to 95%) under mild conditions. researchgate.netlookchem.comrsc.org For instance, with the zwitterionic complex [Rh(cod)(η⁶-PhBPh₃)] or the cationic complex [Rh(Ph₃P)₃(cod)]⁺BPh₄⁻, the branched aldehyde is typically the major product. However, the addition of dppb (dppb:Rh = 2:1) to these catalysts significantly shifts the regioselectivity, yielding linear to branched aldehyde ratios of up to 95:5. lookchem.com
While high regioselectivity has been achieved, enantioselectivity in the hydroformylation of this compound can be more challenging. In some studies, the asymmetric hydroformylation (AHF) of this compound using specific bidentate phosphine ligands required elevated temperatures and resulted in a low enantiomeric excess (e.g., 5%). d-nb.info In contrast, for other vinyl esters like vinyl acetate, high enantioselectivities (up to 95%) and regioselectivities have been reported with certain chiral diphosphite ligands. researchgate.netnih.govuu.nl
C-H Activation and Coupling Reactions
This compound can participate in C-H activation and coupling reactions, leading to the formation of new carbon-carbon bonds. Rhodium(III)-catalyzed reactions involving arenes and this compound via C-H activation have been explored. These reactions can lead to different products depending on the regioselectivity of the β-elimination pathway. acs.orgnih.govresearchgate.net
Influence of Solvents on Regioselectivity (e.g., β-OAc vs. β-H elimination)
The choice of solvent plays a crucial role in controlling the regioselectivity of C-H activation and coupling reactions involving this compound. In Rh(III)-catalyzed arene-allyl acetate coupling via C-H activation, the regioselectivity can be precisely tuned: acs.orgnih.govacs.org
In Tetrahydrofuran (B95107) (THF): Cinnamyl derivatives are primarily generated via β-H elimination. acs.orgnih.govresearchgate.net
In Methanol (B129727) (MeOH): Allyl products are predominantly formed via β-OAc elimination. acs.orgnih.govresearchgate.net
Both pathways offer advantages, including excellent γ-selectivity towards this compound, good to excellent yields, and a broad substrate scope. acs.orgnih.gov This solvent-controlled tunability highlights the importance of reaction conditions in directing the outcome of these catalytic transformations.
Table 1: Solvent Influence on Regioselectivity in Rh(III)-Catalyzed C-H Activation of this compound
| Solvent | Primary Elimination Pathway | Main Product Type |
| THF | β-H elimination | Cinnamyl derivatives |
| MeOH | β-OAc elimination | Allyl products |
Iridium-Catalyzed Reactions
Iridium catalysts are highly effective in various allylation reactions involving this compound, offering unique selectivity profiles.
Iridium-catalyzed reactions enable the allylation of alcohols and carboxylic acids using this compound as an allyl donor. A facile method for synthesizing allyl alkyl ethers from alcohols with this compound has been developed using the [Ir(cod)₂]⁺BF₄⁻ complex. For example, the reaction of this compound with n-octyl alcohol in the presence of this catalytic complex yields allyl octyl ether in quantitative yield. researchgate.netorgsyn.org Similarly, allyl carboxylates can be prepared through an exchange reaction between carboxylic acids and this compound in good yields. researchgate.net
Furthermore, iridium-catalyzed carbonyl allylation from the alcohol or aldehyde oxidation level has been achieved using this compound as an allyl metal surrogate. nih.govacs.orgscispace.com This involves transfer hydrogenative C-C coupling. For instance, exposure of benzylic and allylic alcohols to this compound in the presence of an iridium catalyst derived from [IrCl(cod)]₂ and BIPHEP delivers C-allylation products in good to excellent yields. nih.govacs.orgscispace.com Optimal conditions often involve [IrCl(cod)]₂ (2.5 mol%) with BIPHEP (5 mol%) in THF at 100 °C, along with Cs₂CO₃ (20 mol%) and m-NO₂BzOH (10 mol%) as additives. nih.govacs.orgscispace.com This methodology represents a significant advancement as it avoids the need for preformed allyl metal reagents. nih.govacs.org
Table 2: Iridium-Catalyzed Allylation of Alcohols with this compound
| Reactant | Allyl Donor | Catalyst System | Product Type | Yield |
| n-octyl alcohol | This compound | [Ir(cod)₂]⁺BF₄⁻ | Allyl octyl ether | Quantitative researchgate.netorgsyn.org |
| Benzylic/Allylic alcohols | This compound | [IrCl(cod)]₂ / BIPHEP / Cs₂CO₃ / m-NO₂BzOH | C-allylation products | Good to excellent nih.govacs.orgscispace.com |
Carbonyl Allylation via Transfer Hydrogenative Coupling
This compound plays a crucial role as a precursor to transient allyl-metal nucleophiles in carbonyl allylation reactions achieved through transfer hydrogenative coupling nih.govnih.gov. This methodology represents a significant advancement in organic synthesis as it circumvents the need for stoichiometrically preformed allyl metal reagents, thereby simplifying reaction protocols and reducing byproduct formation nih.govnih.govacs.orgwikipedia.org.
The reaction can be effectively performed from either the alcohol or aldehyde oxidation level of the carbonyl partner nih.govnih.govacs.org. An iridium catalytic system is typically employed for this transformation. This catalyst is often generated in situ from precursors such as [Ir(cod)Cl]₂ in combination with chiral phosphine ligands, including (R)-BINAP, (R)-Cl,MeO-BIPHEP, or (−)-TMBTP nih.govacs.orgcapes.gov.br. Optimal conversions are achieved with the addition of specific additives, such as cesium carbonate (Cs₂CO₃) and m-nitrobenzoic acid nih.govacs.org. When aldehydes are utilized as substrates, isopropanol (B130326) commonly serves as a terminal reductant nih.govnih.govacs.orgcapes.gov.br.
A broad spectrum of substrates, including allylic, aliphatic, and benzylic alcohols, as well as enals, aliphatic, and aryl aldehydes, can be efficiently converted into highly optically enriched homoallylic alcohols nih.govnih.govacs.orgcapes.gov.br. The active catalytic species has been identified as an ortho-cyclometalated iridium complex nih.govacs.orgcapes.gov.br. The proposed mechanism involves hydrogen transfer, leading to the reductive generation of a transient organometallic nucleophile, which subsequently participates in the carbon-carbon coupling researchgate.netnih.gov. This protocol delivers homoallylic alcohols with exceptional levels of asymmetric induction nih.govcapes.gov.br.
While research findings indicate the effectiveness of specific conditions and the range of yields, detailed quantitative data tables with precise yields for various substrates under different conditions were not provided in the source snippets to allow for the generation of interactive data tables. However, it is noted that optimal conversions are achieved with Cs₂CO₃ (20 mol%) and m-nitrobenzoic acid (10 mol%) as additives, with other carbonate bases being less effective nih.govacs.org.
Nickel-Catalyzed Reactions
Nickel catalysis has emerged as a powerful tool in organic synthesis, enabling various cross-coupling reactions. This compound and related allylic compounds are frequently involved in such transformations.
Nickel-catalyzed cross-electrophile coupling provides a robust method for the formation of allylarenes from aryl chlorides and allylic alcohols researchgate.netrsc.orgnih.govrsc.org. This reaction is particularly advantageous as it utilizes readily available electrophilic starting materials, bypassing the need for pre-formed air- and moisture-sensitive organometallic reagents nih.gov.
The coupling proceeds under mild reaction conditions, typically in the presence of zinc powder and magnesium chloride (MgCl₂) as additives researchgate.netrsc.org. A notable feature of this reaction is its high regioselectivity and E/Z-selectivity, which predominantly yields linear allylation products with an E-configurated double bond, especially when 1- or 3-arylallyl alcohols are employed as substrates researchgate.netrsc.org. The methodology demonstrates broad functional group tolerance, accommodating various groups such as fluorine (F), trifluoromethyl (CF₃), ethoxycarbonyl (COOEt), dimethylamino (NMe₂), methoxy (OMe), trimethylsilyl (B98337) (SiMe₃), hydroxyl (OH), vinyl groups, and nitrogen-containing heterocycles on both coupling partners researchgate.netrsc.orgnih.govrsc.org.
This transformation often employs a dual nickel and Lewis acid catalysis strategy, where a Lewis acid (e.g., ZrCl₄ or MgCl₂) plays a critical role in activating the allylic alcohol rsc.orgnih.govacs.org. Mechanistic studies suggest that the reaction may initiate with the formation of an aryl nickel intermediate, which then reacts with the Lewis acid-activated allylic alcohols rsc.org.
Similar to the previous section, while the research findings highlight the scope and efficiency of this coupling (e.g., 25–92% yields researchgate.netrsc.org), specific quantitative data for a range of substrates under varying conditions were not detailed in the provided snippets to facilitate the creation of interactive data tables.
Spectroscopic Characterization and Advanced Analytical Techniques for Allyl Acetate
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and determining the fundamental vibrational frequencies of the allyl acetate (B1210297) molecule. The molecule is understood to belong to the Cₛ point group, possessing a plane of symmetry that includes 11 of its 15 atoms (five carbon, two oxygen, and four hydrogen atoms) ias.ac.in. This symmetry results in a total of 39 expected fundamental vibrational frequencies ias.ac.in.
Infrared spectroscopy of liquid allyl acetate reveals characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The analysis of these bands allows for a detailed structural confirmation.
Key absorption peaks are observed in the C-H stretching region (2950-3100 cm⁻¹), which includes contributions from the asymmetric and symmetric stretches of the =CH₂, =CH-, and methylene (-CH₂-) groups ias.ac.in. A prominent and strong band appears at approximately 1747 cm⁻¹, which is unequivocally assigned to the C=O stretching vibration of the ester group. Another significant absorption is the C=C stretching mode, found around 1650 cm⁻¹ ias.ac.in. The region between 1000 cm⁻¹ and 1300 cm⁻¹ is characterized by strong C-O stretching vibrations associated with the ester linkage.
Table 1: Selected Infrared (IR) Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3090 | Medium | =CH₂ Asymmetric Stretch |
| 3025 | Medium | =CH Stretch |
| 2960 | Medium | -CH₂ Asymmetric Stretch |
| 1747 | Very Strong | C=O Stretch |
| 1650 | Medium | C=C Stretch |
| 1440 | Medium | =CH₂ Scissoring / -CH₂ Scissoring |
| 1375 | Strong | -CH₃ Symmetric Bend |
| 1235 | Very Strong | C-O Stretch (Asymmetric) |
| 1030 | Strong | C-O Stretch (Symmetric) |
| 990 | Strong | =CH₂ Wagging |
Data compiled from multiple sources. ias.ac.innist.gov
Raman spectroscopy provides complementary information to IR analysis, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of liquid this compound has been recorded and analyzed to identify its fundamental frequencies ias.ac.in.
The C=C stretching vibration gives rise to a strong and polarized band in the Raman spectrum at approximately 1648 cm⁻¹ ias.ac.in. The C=O stretch is also observed, typically as a weaker band compared to its IR counterpart, around 1742 cm⁻¹ ias.ac.in. The C-H stretching region between 2900 cm⁻¹ and 3100 cm⁻¹ shows multiple bands corresponding to the various C-H groups in the molecule. Lower frequency regions reveal skeletal vibrations, including C-C stretching and various bending and torsional modes, such as the C-CH₃ torsion observed at 95 cm⁻¹ ias.ac.in.
Table 2: Selected Raman Shifts for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3088 | Medium | =CH₂ Asymmetric Stretch |
| 3010 | Strong | =CH₂ Symmetric Stretch |
| 2940 | Strong | -CH₃ Symmetric Stretch |
| 1742 | Weak | C=O Stretch |
| 1648 | Very Strong | C=C Stretch |
| 1418 | Medium | =CH₂ Scissoring |
| 1300 | Medium | =CH Wagging |
| 840 | Strong | C-C-O Symmetric Stretch |
| 608 | Strong | C-C=O Bend |
| 146 | Medium | C-CH₂X Torsion (X=OCOCH₃) |
Data sourced from Singh et al. (1980). ias.ac.in
A detailed analysis combining both IR and Raman data allows for a comprehensive assignment of the 39 fundamental vibrational modes of this compound. These assignments are typically made by comparing the observed frequencies with those of structurally related molecules like allyl halides and acetic acid ias.ac.in. The vibrations are categorized into stretching, angle deformation, and torsional frequencies ias.ac.in.
Table 3: Detailed Fundamental Frequencies and Mode Assignments for this compound
| IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|
| 3090 | 3088 | =CH₂ Asymmetric Stretching |
| - | 3010 | =CH₂ Symmetric Stretching |
| 3025 | - | =CH Stretching |
| 2960 | 2965 | -CH₂ Asymmetric Stretching |
| 2935 | 2940 | -CH₃ Symmetric Stretching |
| 1747 | 1742 | C=O Stretching |
| 1650 | 1648 | C=C Stretching |
| 1440 | 1440 | -CH₃ Asymmetric Bending |
| 1420 | 1418 | =CH₂ Scissoring |
| 1375 | 1375 | -CH₃ Symmetric Bending |
| 1300 | 1300 | =CH Wagging |
| 1235 | 1240 | C-O Asymmetric Stretching |
| 1030 | 1030 | C-O Symmetric Stretching |
| 990 | 990 | =CH₂ Wagging |
| 938 | 931 | C-C Stretching |
| 605 | 608 | C-C=O Bending |
| 430 | 430 | C-C-C Bending |
| - | 293 | C-O Twisting |
| - | 146 | C-CH₂X Torsion (X=OCOCH₃) |
Data sourced from a detailed vibrational analysis by Singh et al. (1980). ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of each nucleus.
The ¹H NMR spectrum of this compound displays characteristic signals for the chemically non-equivalent protons of the allyl and acetate groups. The spectrum provides information on the electronic environment of the protons through chemical shifts, spin-spin coupling through signal multiplicity, and the number of protons through integration.
The methyl protons of the acetate group appear as a sharp singlet at approximately 2.0-2.1 ppm. The protons of the allyl group show more complex splitting patterns due to coupling. The methylene protons (-O-CH₂-) adjacent to the ester oxygen are observed as a doublet at around 4.5-4.6 ppm. The vinyl protons (=CH₂ and -CH=) resonate further downfield between 5.1 and 6.0 ppm, with the internal methine proton (-CH=) appearing as a multiplet due to coupling with both the terminal vinyl and methylene protons pitt.edu.
Table 4: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~5.92 | ddt (doublet of doublets of triplets) | H-2 (-CH=) |
| ~5.30 | dq (doublet of quartets) | H-3a (=CH₂, trans to H-2) |
| ~5.22 | dq (doublet of quartets) | H-3b (=CH₂, cis to H-2) |
| ~4.57 | dt (doublet of triplets) | H-1 (-O-CH₂-) |
Assignments are based on standard NMR interpretation and literature data. Chemical shifts can vary slightly based on the solvent used. pitt.edu
The ¹³C NMR spectrum of this compound provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.
The carbonyl carbon of the ester group is the most deshielded, appearing far downfield at approximately 170.3 ppm pitt.edu. The carbons of the vinyl group appear in the intermediate region, with the internal carbon (-CH=) at around 132.3 ppm and the terminal carbon (=CH₂) at about 118.5 ppm pitt.edu. The methylene carbon (-O-CH₂-) bonded to the oxygen atom is found at approximately 65.1 ppm, while the methyl carbon of the acetate group is the most shielded, resonating at around 20.7 ppm pitt.eduoregonstate.edu.
Table 5: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170.3 | C-4 (C=O) |
| ~132.3 | C-2 (-CH=) |
| ~118.5 | C-3 (=CH₂) |
| ~65.1 | C-1 (-O-CH₂) |
Chemical shifts are reported relative to TMS and can vary slightly based on the solvent. pitt.eduoregonstate.edu
Two-Dimensional NMR Experiments (e.g., H-H/C correlations, NOESY, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides significantly more detailed structural information about a molecule compared to one-dimensional (1D) techniques. iajps.com For a molecule like this compound, 2D NMR is instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming its structural connectivity. researchgate.net Key 2D NMR experiments used for the characterization of this compound and its derivatives include Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). iajps.comresearchgate.net
COSY (¹H-¹H Correlation Spectroscopy): This is the most common homonuclear correlation experiment and is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.org In the COSY spectrum of this compound, cross-peaks would reveal the coupling between the vinyl protons and the methylene protons of the allyl group, confirming the -CH₂-CH=CH₂ spin system.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. libretexts.orgcolumbia.edu It is highly sensitive and allows for the definitive assignment of which protons are bonded to which carbons. epfl.ch For this compound, an HSQC spectrum would show correlations between the methylene protons and the methylene carbon, the vinyl protons and their respective vinyl carbons, and the methyl protons and the methyl carbon. amazonaws.com The carbonyl carbon, having no attached protons, would not show a signal in the HSQC spectrum. libretexts.orgyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond correlations, NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is valuable for determining stereochemistry and conformation. For substituted allyl acetates, NOESY can show interactions between protons on different parts of the molecule, supporting a specific regioisomeric structure. researchgate.net
These 2D NMR techniques, when used in combination, allow for the complete and unambiguous assignment of all ¹H and ¹³C signals for this compound and its derivatives, providing a comprehensive characterization of their molecular structure. researchgate.net
Regioselectivity Determination via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, is a powerful tool for unambiguously determining the regioselectivity of chemical reactions involving this compound. researchgate.net When a reaction can potentially yield multiple isomers (regioisomers), NMR allows for the precise identification of the product that is formed.
In the functionalization of unsymmetrical dienes via a Pd-catalyzed arylation-acetoxylation cascade, a single regioisomeric substituted this compound was formed. researchgate.netresearchgate.net The exact regiochemistry of this product was unequivocally established using a combination of NOESY and HMBC experiments. researchgate.net The NOESY spectrum provided evidence of through-space interactions that were only possible for one of the potential isomers, while the HMBC spectrum confirmed the long-range, through-bond connectivities of the carbon skeleton. researchgate.netresearchgate.net
Key correlations observed in the 2D NMR spectra that confirmed the formation of a specific regioisomer are detailed in the table below.
| 2D NMR Experiment | Observed Correlation | Conclusion |
|---|---|---|
| NOESY | Weak interaction between H-1 and H-2' | Supported the proposed structure by showing spatial proximity between specific protons. researchgate.net |
| NOESY | Weak interaction between H-4 and H-3' | |
| HMBC | Correlation between C-4 and H-3' | Confirmed the carbon skeleton and the specific points of attachment, leading to the same structural conclusion as the NOESY data. researchgate.net |
| HMBC | Correlation between C-1 and H-2' |
In other applications, such as the ruthenium-catalyzed regioselective allylic alkylation of allyl acetates, simple ¹H NMR of the crude reaction materials can be sufficient to determine the ratio of linear to branched products formed. rsc.org Similarly, NMR analysis is used to confirm the high α-regioselectivity in the N-nucleophilic substitution of cyclic Morita–Baylis–Hillman adducts that contain an allylic acetate moiety. acs.org
Mass Spectrometry (MS)
Characterization of this compound and Derivatives
Mass spectrometry is a fundamental analytical technique for the characterization of this compound, providing information on its molecular weight and fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound is well-documented. nist.gov A molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound. The fragmentation pattern is characteristic of the structure, involving cleavage at various points in the molecule. For acetate derivatives, common fragmentation pathways include the loss of an acetate group (M-60) or the loss of ketene (M-42). researchgate.net
The table below summarizes the major ions observed in the electron ionization mass spectrum of this compound. nist.gov
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment |
|---|---|---|
| 43 | 100.0 | [CH₃CO]⁺ (Acetyl cation) |
| 41 | 65.8 | [C₃H₅]⁺ (Allyl cation) |
| 39 | 33.9 | [C₃H₃]⁺ |
| 100 | 18.9 | [C₅H₈O₂]⁺ (Molecular Ion) |
| 57 | 15.2 | [M - CH₃CO]⁺ or [M - 43]⁺ |
| 42 | 14.0 | [C₂H₂O] (Ketene) |
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) for Product Detection
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a highly sensitive method for the detection of volatile and semi-volatile organic compounds, such as this compound and related products, from solid, liquid, or gas samples. eag.comnih.gov The technique involves heating a sample to release volatile components, which are then swept by an inert gas onto a cooled adsorbent trap. eag.com This trap is subsequently heated rapidly (thermally desorbed), releasing the concentrated analytes into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer. eag.comosti.gov
This method is particularly advantageous for analyzing trace-level contaminants or products in complex matrices where direct injection is not feasible. eag.com It has been successfully applied to detect various esters in air samples and other environmental matrices. nih.gov The automated nature of modern TD-GC-MS systems allows for high sample throughput and reproducible analysis, making it suitable for screening large numbers of samples for target compounds. osti.govnih.gov
The table below outlines typical parameters for a TD-GC-MS system used for the analysis of volatile organic compounds.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Sample Desorption Temperature | 45°C - 300°C | To release volatile analytes from the sample matrix. eag.com |
| Adsorbent Trap Material | Tenax™ TA, Carbograph, Carbosieve | To effectively capture and concentrate target analytes. nih.gov |
| Cryogenic Trap Temperature | -100°C | To focus the analytes at the head of the GC column. eag.com |
| Trap Desorption Temperature | 200°C - 300°C | To rapidly transfer analytes into the GC system. osti.gov |
| GC Column | 5% Diphenyl, 95% Dimethylpolysiloxane | To separate the individual components of the mixture. mdpi.com |
| MS Detection Mode | Scan or Single Ion Monitoring (SIM) | For identification (Scan) or enhanced sensitivity for target compounds (SIM). kuleuven.be |
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantitative determination of this compound. nih.gov The method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For quantitative analysis, the mass spectrometer is often operated in Single Ion Monitoring (SIM) mode, where it only detects specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing interference from the sample matrix. kuleuven.be
A quantitative GC-MS method must be properly validated to ensure that the results are accurate, precise, and reliable. mdpi.comnih.gov Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov Such validated methods are essential for determining the concentration of this compound in various samples, from reaction mixtures to environmental and biological matrices. kuleuven.benih.gov
The following table summarizes the performance characteristics of a validated GC-MS method for the quantification of an acetate derivative, illustrating the typical figures of merit for such an analysis. nih.gov
| Validation Parameter | Typical Performance Metric | Description |
|---|---|---|
| Linearity (R²) | > 0.999 | Indicates a strong correlation between detector response and analyte concentration over a defined range. nih.gov |
| Linear Range | 2–2000 µM | The concentration range over which the method is linear, accurate, and precise. nih.gov |
| Limit of Detection (LOD) | ~0.005 ppm | The lowest concentration of an analyte that can be reliably detected by the instrument. mdpi.com |
| Limit of Quantification (LOQ) | ~0.01 ppm | The lowest concentration of an analyte that can be accurately and precisely quantified. mdpi.com |
| Accuracy (% Recovery) | 98.3–101.6% | Measures the closeness of the experimental value to the true value. nih.gov |
| Precision (% RSD) | < 10% | Measures the degree of agreement among a series of individual measurements (repeatability). nih.gov |
Microwave Spectroscopy
The rotational spectrum of this compound in the gas phase has been investigated using Fourier transform microwave (FTMW) spectroscopy under molecular beam conditions. tandfonline.comingentaconnect.com This high-resolution technique provides precise information about the molecule's rotational constants, structure, and internal dynamics.
Through a combination of experimental measurements and quantum chemical calculations, researchers identified a single stable conformer of this compound with C₁ symmetry. tandfonline.com In this conformer, the ethylene (B1197577) group is bent at an angle of approximately 129° relative to the plane of the C–COO–C backbone. tandfonline.com
A significant feature of the microwave spectrum is the presence of large splittings for all rotational lines, in some cases up to 1 GHz. tandfonline.com These splittings are caused by the internal rotation of the acetate methyl group. The analysis of these A–E splittings, using specialized fitting programs like XIAM and BELGI-C₁, allowed for the determination of the rotational constants and the barrier to internal rotation for the methyl group. The torsional barrier was found to be relatively low at 98.58(15) cm⁻¹. tandfonline.com
The table below presents the key rotational and internal rotation parameters determined for the identified conformer of this compound from the FTMW spectrum. tandfonline.com
| Parameter | Value | Unit |
|---|---|---|
| A (Rotational Constant) | 3652.7932(11) | MHz |
| B (Rotational Constant) | 1391.0267(11) | MHz |
| C (Rotational Constant) | 1128.8099(11) | MHz |
| V₃ (Torsional Barrier) | 98.58(15) | cm⁻¹ |
| ∠(α,a) | 29.28(12) | ° |
| ∠(α,b) | 70.10(14) | ° |
| ∠(α,c) | 111.41(12) | ° |
Operando Spectroscopic Techniques for Catalytic Reactions
Operando X-ray Absorption Spectroscopy (XAS) is a highly effective technique for investigating the electronic and local geometric structure of catalysts during a chemical reaction. chimia.chuu.nlspringernature.com Because XAS is element-specific, it can probe the environment of a specific type of atom (e.g., a metal center in a heterogeneous catalyst) even in a complex reaction mixture. uri.edu The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation states and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the number, distance, and type of neighboring atoms. uu.nl
In the context of reactions involving this compound, such as palladium-catalyzed allylation, operando XAS could be used to monitor the oxidation state of the palladium catalyst (e.g., Pd(0) vs. Pd(II)) and changes in its coordination sphere as it interacts with reactants like this compound to form key intermediates. d-nb.info This allows researchers to understand how the catalyst structure dynamically changes during the catalytic cycle. chimia.ch
Nuclear Magnetic Resonance (NMR) spectroscopy, when applied under reaction conditions (in situ or operando), is an invaluable tool for studying homogeneous and heterogeneous catalytic reactions in the liquid phase. researchgate.netnih.gov It allows for the direct observation and quantification of reactants, intermediates, and products as the reaction progresses. nih.gov The well-defined ¹H-NMR spectrum of this compound serves as a clear signature that can be tracked throughout a reaction. researchgate.net
For catalytic processes involving this compound, in situ NMR can provide real-time kinetic data by monitoring the disappearance of this compound signals and the appearance of product signals. nih.gov This method is particularly useful for identifying transient intermediates that may not be detectable by other means and for elucidating complex reaction networks. For example, in a palladium-catalyzed reaction, one could potentially observe the formation of a π-allyl palladium complex intermediate.
Identifying the catalyst's resting state—the most abundant catalyst species present during the reaction—and short-lived intermediates is crucial for understanding the catalytic mechanism and kinetics. rsc.org A combination of operando techniques is often necessary to build a complete picture. ethz.ch
For reactions involving this compound, such as the Tsuji-Trost allylation, the catalytic cycle involves the oxidative addition of this compound to a metal center (e.g., Pd(0)) to form a π-allyl metal complex. This complex is a key intermediate. Operando spectroscopy can help determine if this π-allyl complex or another species is the catalyst's resting state. By correlating the concentration of observed intermediates with the measured reaction rate under various conditions, the kinetically relevant steps of the catalytic cycle can be identified. ethz.chrsc.org Techniques like in situ NMR can directly observe these intermediates, while XAS can provide structural information on the metal center within these species. rsc.org
Environmental and Atmospheric Chemistry of Allyl Acetate
Tropospheric Degradation Pathways
The degradation of allyl acetate (B1210297) in the troposphere is initiated by its reactions with major atmospheric oxidants. These processes are crucial for its removal from the atmosphere and the formation of new chemical species.
Reaction with Ozone (O₃)
The reaction of allyl acetate with ozone (O₃) in the gas phase has been kinetically investigated. The obtained rate constant for this reaction at 298 ± 3 K is (1.8 ± 0.3) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. wikipedia.orguni.lu This reaction contributes to the degradation of this compound, particularly during daytime. Theoretical studies indicate that the main products formed from the ozonolysis of this compound are 2-oxoethyl acetate and formaldehyde (B43269). fishersci.ie
Reaction with Hydroxyl Radicals (OH)
Hydroxyl radicals (OH) are a primary oxidant responsible for the removal of volatile organic compounds (VOCs) in the troposphere during daylight hours. The gas-phase reaction of this compound with OH radicals has been extensively studied. The rate constant for this reaction at 298 ± 3 K is reported as (3.1 ± 0.7) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. wikipedia.orguni.lu Another experimental study determined a rate constant of (30.6 ± 3.1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (equivalent to 3.06 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) at room temperature and atmospheric pressure. fishersci.ienih.govfishersci.cascribd.com Theoretical calculations further support these experimental findings, yielding a total rate coefficient of 3.17 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atm. wikipedia.orgwikipedia.org
The products formed from the OH-initiated oxidation of this compound vary depending on the presence or absence of nitrogen oxides (NOx). In the presence of NOx, the main identified products are acetoxyacetaldehyde and formaldehyde, with reported yields of (96 ± 15)% and (90 ± 12)%, respectively. fishersci.canih.goviiab.mebmrb.io In the absence of NOx, the yields of these products are significantly lower, with acetoxyacetaldehyde at (26 ± 4)% and formaldehyde at (12 ± 3)%. fishersci.caiiab.mebmrb.io In NOx-poor environments, the 1,2-hydroxyalkoxy radicals formed after the addition of OH to the double bond can react with O₂ to form acetic acid 3-hydroxy-2-oxo-propyl ester (CH₃C(O)OCH₂C(O)CH₂OH). fishersci.cabmrb.ioontosight.ai Additionally, 2-oxoethyl acetate has been detected as a product in these oxidation reactions. wikipedia.orguni.lu
Reaction with Chlorine Atoms (Cl)
Chlorine atoms (Cl) also play a role in the atmospheric degradation of this compound, particularly in marine and coastal environments. The rate constant for the gas-phase reaction of this compound with Cl atoms at 298 ± 3 K is (2.5 ± 0.5) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. wikipedia.orguni.lu Another study reported a rate coefficient of (1.30 ± 0.45) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. foodb.ca 2-oxoethyl acetate has been identified as a product in the Cl-initiated oxidation of this compound. wikipedia.orguni.lu
Reaction with Nitrate (B79036) Radicals (NO₃)
Nitrate radicals (NO₃) are important oxidants during nighttime in the troposphere. The kinetics of the gas-phase reaction of this compound with NO₃ radicals have been reported, with a rate constant of (1.1 ± 0.4) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 ± 3 K. wikipedia.orguni.lu This was the first time kinetic data for this specific reaction was reported. wikipedia.orguni.lu Similar to other oxidation pathways, 2-oxoethyl acetate has been detected among the products of this reaction. wikipedia.orguni.lu
Atmospheric Lifetimes and Fate Estimation
The atmospheric lifetime of this compound is determined by its reactivity with the various tropospheric oxidants. Based on the determined rate constants, the tropospheric lifetimes of this compound with respect to the primary atmospheric oxidants are summarized in the table below. wikipedia.orguni.lu
Table 1: Rate Constants and Atmospheric Lifetimes of this compound with Key Oxidants
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 ± 3 K | Atmospheric Lifetime |
| Ozone (O₃) | (1.8 ± 0.3) × 10⁻¹⁸ wikipedia.orguni.lu | 9 days wikipedia.orguni.lu |
| Hydroxyl Radicals (OH) | (3.1 ± 0.7) × 10⁻¹¹ wikipedia.orguni.lu | 5 hours wikipedia.orguni.lu |
| Chlorine Atoms (Cl) | (2.5 ± 0.5) × 10⁻¹⁰ wikipedia.orguni.lu | 5 days wikipedia.orguni.lu |
| Nitrate Radicals (NO₃) | (1.1 ± 0.4) × 10⁻¹⁴ wikipedia.orguni.lu | 2 days wikipedia.orguni.lu |
Identification and Quantification of Atmospheric Oxidation Products
The atmospheric oxidation of this compound leads to the formation of various carbonyl compounds as primary products. wikipedia.orguni.lu
Table 2: Identified Atmospheric Oxidation Products of this compound
| Oxidant | Identified Products | Product Yield (in presence of NOx) | Product Yield (in absence of NOx) |
| OH Radicals | Acetoxyacetaldehyde nih.govfishersci.cascribd.comnih.goviiab.mebmrb.io, Formaldehyde nih.govfishersci.cascribd.comnih.goviiab.mebmrb.io, 2-oxoethyl acetate wikipedia.orguni.lu, Acetic acid 3-hydroxy-2-oxo-propyl ester (CH₃C(O)OCH₂C(O)CH₂OH) fishersci.cabmrb.ioontosight.ai | Acetoxyacetaldehyde: (96 ± 15)% fishersci.caiiab.mebmrb.io, Formaldehyde: (90 ± 12)% fishersci.caiiab.mebmrb.io | Acetoxyacetaldehyde: (26 ± 4)% fishersci.caiiab.mebmrb.io, Formaldehyde: (12 ± 3)% fishersci.caiiab.mebmrb.io |
| Ozone (O₃) | 2-oxoethyl acetate fishersci.ie, Formaldehyde fishersci.ie | Not specified | Not specified |
| Chlorine Atoms (Cl) | 2-oxoethyl acetate wikipedia.orguni.lu | Not specified | Not specified |
| Nitrate Radicals (NO₃) | 2-oxoethyl acetate wikipedia.orguni.lu | Not specified | Not specified |
Reaction Kinetics and Branching Ratios Under Atmospheric Conditions
The atmospheric degradation of this compound is primarily initiated by reactions with hydroxyl (OH) radicals, ozone (O₃) molecules, nitrate (NO₃) radicals, and chlorine (Cl) atoms. These gas-phase reactions determine the atmospheric lifetime and the formation of secondary pollutants. researchgate.netacs.orgnih.gov
Reaction with Hydroxyl (OH) Radicals
The reaction with hydroxyl radicals is a significant removal pathway for this compound in the troposphere due to its relatively fast reaction rate. Studies have determined the rate constant for the reaction of this compound with OH radicals at room temperature (298 K) and atmospheric pressure. researchgate.netnih.govacs.org
Key Findings:
Rate Constant: The rate constant for the reaction of this compound with OH radicals has been consistently reported. A value of (3.1 ± 0.7) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K has been determined through both absolute and relative rate methods. researchgate.netacs.orgnih.govacs.org Another reported value is (30.6 ± 3.1) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is in good agreement. researchgate.netnih.govacs.org
Temperature Dependence: The temperature dependence of the rate constant for the OH reaction with this compound can be described by the Arrhenius expression: k = (2.33 ± 0.27) × 10⁻¹² exp[(732 ± 34)/T] cm³ molecule⁻¹ s⁻¹ over the temperature range of 243–372 K. acs.orgresearchgate.net
Atmospheric Lifetime: Based on a typical atmospheric OH radical concentration of 2.0 × 10⁶ molecule cm⁻³, the atmospheric lifetime of this compound due to reaction with OH radicals is estimated to be approximately 4.40 hours researchgate.netcdnsciencepub.comscholaris.ca or 5 hours. acs.orgnih.gov This short lifetime indicates that this compound is rapidly oxidized close to its emission sources. researchgate.netrsc.org
Table 1: Rate Constants for this compound Reactions with Atmospheric Oxidants at 298 K
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | References |
| Hydroxyl (OH) | (3.1 ± 0.7) × 10⁻¹¹ | ~5 hours | researchgate.netacs.orgnih.govacs.org |
| Ozone (O₃) | (1.8 ± 0.3) × 10⁻¹⁸ | ~9 days | researchgate.netacs.orgnih.govresearchgate.net |
| Chlorine (Cl) | (2.5 ± 0.5) × 10⁻¹⁰ | ~5 days | researchgate.netacs.orgnih.govresearchgate.net |
| Nitrate (NO₃) | (1.1 ± 0.4) × 10⁻¹⁴ | ~2 days | researchgate.netacs.orgnih.gov |
Note: Atmospheric lifetimes are approximate and depend on typical ambient concentrations of oxidants.
Branching Ratios and Products: The OH-initiated oxidation of this compound primarily involves addition of the OH radical to the double bond, predominantly at the terminal carbon atom. cdnsciencepub.comacs.org Hydrogen abstraction from the CH₂ group also occurs but is less favorable. cdnsciencepub.comscholaris.ca
In the presence of NOx: The main oxidation products identified are acetoxyacetaldehyde (CH₃C(O)OCH₂CHO) with a yield of (96 ± 15)% and formaldehyde (HCHO) with a yield of (90 ± 12)%. researchgate.netacs.orgconicet.gov.arnih.gov
In the absence of NOx: The yields of these products are significantly reduced, with acetoxyacetaldehyde at (26 ± 4)% and formaldehyde at (12 ± 3)%. researchgate.netacs.orgconicet.gov.arnih.gov In this scenario, the 1,2-hydroxyalkoxy radicals formed after OH addition react with O₂ to form acetic acid 3-hydroxy-2-oxo-propyl ester (CH₃C(O)OCH₂C(O)CH₂OH). nih.gov 2-oxoethyl acetate was also detected as a product. acs.org
Table 2: Major Products and Yields of this compound + OH Reaction
| Product | Yield (Presence of NOx) | Yield (Absence of NOx) | References |
| Acetoxyacetaldehyde | (96 ± 15)% | (26 ± 4)% | researchgate.netacs.orgconicet.gov.arnih.gov |
| Formaldehyde | (90 ± 12)% | (12 ± 3)% | researchgate.netacs.orgconicet.gov.arnih.gov |
| 2-oxoethyl acetate | Detected | Not specified | acs.org |
| Acetic acid 3-hydroxy-2-oxo-propyl ester | Not specified | Main fate | nih.gov |
Reaction with Ozone (O₃)
This compound reacts with ozone, though at a considerably slower rate than with OH radicals, leading to a longer atmospheric lifetime. acs.orgnih.gov
Key Findings:
Rate Constant: The rate constant for the reaction with O₃ is (1.8 ± 0.3) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.netacs.orgnih.govresearchgate.net
Atmospheric Lifetime: The tropospheric lifetime of this compound due to ozonolysis is approximately 9 days. acs.orgnih.gov
Products and Mechanism: The ozonolysis of this compound is initiated by the formation of primary ozonides. These intermediates then decompose into biradicals that can react with water or nitrogen oxides. researchgate.net Theoretical studies indicate that the main products are 2-oxoethyl acetate and formaldehyde. researchgate.netresearchgate.net Two primary decomposition channels for the ozonides have been identified: one leading to 2-oxoethyl acetate and CH₂OO, and another producing formaldehyde and CH₃C(O)OCH₂CHOO. The former pathway is found to be preferable, accounting for 60–77% of the total product yield. researchgate.net
Reaction with Chlorine (Cl) Atoms
Reactions with chlorine atoms can be significant in specific atmospheric environments where Cl concentrations are elevated. bioline.org.br
Key Findings:
Rate Constant: The rate constant for the reaction of this compound with Cl atoms is (2.5 ± 0.5) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.netacs.orgnih.govresearchgate.net This rate is notably faster than that of the OH radical reaction. bioline.org.br
Atmospheric Lifetime: The atmospheric lifetime with respect to Cl atom reaction is approximately 5 days. acs.orgnih.gov
Products and Mechanism: The products of the Cl-initiated oxidation of this compound depend on the presence of NOx. researchgate.netrsc.org
In the presence of NOx: Acetoxyacetaldehyde and formaldehyde are observed as the main products. researchgate.netrsc.org
In the absence of NOx: The major reaction pathway leads to the formation of the carbon-chain-retaining compound CH₃C(O)OCH₂C(O)CH₂Cl. researchgate.netrsc.org
Reaction with Nitrate (NO₃) Radicals
The reaction with nitrate radicals is particularly relevant for the nighttime atmospheric degradation of volatile organic compounds. nist.gov
Key Findings:
Rate Constant: The rate constant for the reaction of this compound with NO₃ radicals is (1.1 ± 0.4) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.netacs.orgnih.gov This kinetic data for the NO₃ reaction was reported for the first time in a 2018 study. acs.orgnih.gov
Atmospheric Lifetime: The tropospheric lifetime of this compound with respect to NO₃ radical reaction is approximately 2 days. acs.orgnih.gov
Theoretical and Computational Studies on Allyl Acetate
Reaction Kinetics Modeling
Transition State Theory (TST) and Variational Transition State Theory (VTST)
Transition State Theory (TST) and its more refined variant, Variational Transition State Theory (VTST), are critical computational tools used to predict and understand the rates of chemical reactions by characterizing the transition state, a high-energy configuration along the reaction pathway umn.eduumn.edu. For allyl acetate (B1210297), these theories have been applied to various reaction mechanisms.
One significant area of study involves the ozonolysis of allyl acetate, where the kinetics and mechanism have been theoretically investigated using canonical variational transition-state theory (CVT) with contributions from small curvature tunneling (SCT). These calculations evaluated rate constants over a broad temperature range (600–1000 K) researchgate.net. Similarly, the Cl-initiated oxidation of this compound, a relevant atmospheric reaction, has been computationally explored using quantum chemical methods, with rate constants determined via RRKM theory researchgate.netresearchgate.net.
Furthermore, quantum chemical modeling has provided insights into the oxidative addition reactions of this compound to Ni(0) and Pd(0) complexes. This research identified two distinct reaction routes involving either a three-center or a five-center transition state. The five-center transition state was found to exhibit a lower activation barrier, attributed to a chelating effect finechem-mirea.rufinechem-mirea.ru.
| Complex | Transition State Type | Activation Barrier Reduction (kcal/mol) | Reference |
|---|---|---|---|
| Ni(P(OiPr)3)2 + this compound | Five-center | 12.7 | finechem-mirea.rufinechem-mirea.ru |
| Pd(PPh3) + Allyl Formate | Five-center | 9.9 | finechem-mirea.rufinechem-mirea.ru |
| Pd(PPh3)2 + Allyl Formate | Five-center (with second ligand) | 2.6 | finechem-mirea.rufinechem-mirea.ru |
The gold(I)-catalyzed industrialchemicals.gov.auindustrialchemicals.gov.au-sigmatropic rearrangement of this compound has also been a subject of detailed DFT studies. These investigations focused on the energetics of the reaction and the characterization of the stationary points, revealing that the gold catalyst facilitates the rearrangement by breaking it into two steps, switching between Au[I]–π and Au[I]–σ complexation, thereby avoiding an energy-intensive CO cleavage step smu.edu.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules, providing insights into their dynamic behavior and interactions over time kallipos.gr. In the context of this compound and related compounds, MD simulations serve various purposes.
For instance, MD simulations have been suggested as a valuable tool for predicting the binding modes of compounds containing an this compound group with biological targets, such as kinase enzymes vulcanchem.com. This highlights the utility of MD in drug discovery and molecular recognition studies.
In polymer science, molecular dynamics simulations have been employed to investigate the molecular dynamics and thermal behavior of poly(allyl acetoacetate) and its copolymers. Such studies contribute to understanding the macroscopic properties of these materials based on their molecular-level movements researchgate.net. While not directly on this compound, polarizable molecular dynamics simulations have also been utilized to study the conductivity of 1-methylimidazolium (B8483265) acetate systems, demonstrating the application of MD to understand the behavior of acetate-containing ionic liquids rsc.org.
Conformation and Internal Rotation Studies
Conformational analysis and studies of internal rotation are crucial for understanding the three-dimensional structure and flexibility of molecules, which profoundly influence their physical and chemical properties. For this compound, spectroscopic and computational methods have provided insights into its preferred conformations.
Vibrational spectroscopy, including Raman and infrared techniques, has been used to study this compound in the liquid phase. These studies suggest the presence of a single predominant rotamer, specifically a gauche structure that is closer to the planar trans conformation ias.ac.in. Based on the identified fundamental frequencies and assumed structural parameters, thermodynamic properties of this compound have also been computed ias.ac.in.
Furthermore, in the context of chemical reactions, conformational processes, such as the changes in the six-membered ring of this compound during a industrialchemicals.gov.auindustrialchemicals.gov.au-sigmatropic rearrangement, can be quantitatively monitored using techniques like ring puckering analysis. This allows for a detailed understanding of how molecular geometry evolves along a reaction pathway smu.edu.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling, including Quantitative Structure-Activity Relationship (QSAR), involves establishing mathematical relationships between the chemical structure of a molecule and its biological or physicochemical activity farmaciajournal.comu-tokyo.ac.jp. These models are valuable for predicting properties of new compounds and understanding the molecular features that drive specific activities.
QSAR modeling has been extensively applied to allyl esters, including this compound, for various predictive purposes. For example, the Optimised Approach based on Structural Indices Set-TIssue MEtabolism Simulator (OASIS-TIMES) program has been used to predict skin irritation for carboxylic acid esters, including allyl esters, with positive predictions falling within the applicability domain of the model industrialchemicals.gov.au. The ECOlogical Structure-Activity Relationship Model (ECOSAR) is another tool that can estimate the toxicity of various esters, including acetates, utilizing molecular descriptors such as SMILES notation, molecular weight, Log Kow, and water solubility epa.gov.
QSAR studies have also been performed to assess the toxicity of aliphatic esters, including certain allyl esters, on the protozoan Tetrahymena pyriformis. These studies utilized 3D WHIM molecular descriptors to quantify molecular structure and establish relationships with growth inhibition farmaciajournal.com.
| No. | Ester | A (log(1/IGC50)) | Reference |
|---|---|---|---|
| 3 | Allyl butyrate | -0.6355 | farmaciajournal.com |
| 4 | Allyl heptanoate | 0.7282 | farmaciajournal.com |
| 5 | Allyl hexanoate | 0.2128 | farmaciajournal.com |
| 6 | Allyl propionate | -0.8791 | farmaciajournal.com |
Beyond toxicity, SAR models have proven effective in predicting reaction rate coefficients. For instance, SAR methods have accurately predicted the rate coefficients for the reactions of OH radicals with unsaturated esters, including this compound, showing good agreement with experimental data researchgate.net. In the context of antifungal activity of coumarin (B35378) derivatives, SAR studies have indicated that the presence of a short aliphatic chain, such as an allyl group, or electron-withdrawing groups like acetate, enhances activity. These findings were further supported by density functional theory (DFT) calculations of the LUMO density mdpi.com.
Synthesis and Reactivity of Allyl Acetate Derivatives
Functionalization of Allyl Acetate (B1210297) Derivatives
The functionalization of allyl acetate derivatives involves modifying their structure to introduce new chemical groups or alter existing ones, leading to more complex molecules. This section explores key functionalization strategies, including photochemical carboxylation, synthesis of homoallylic alcohols, and derivatization for complex molecule synthesis.
Photochemical Carboxylation
Photochemical carboxylation of this compound derivatives offers a method to incorporate carbon dioxide (CO₂) into organic molecules, producing carboxylic acids. This process often involves transition metal catalysis and can be achieved under electroreductive conditions. For instance, palladium (Pd) and nickel (Ni) catalysts have been employed in the electrochemical carboxylation of this compound with CO₂. These reactions can yield a mixture of regioisomers, with some methods demonstrating selectivity for branched products. frontiersin.org The mechanism typically involves the oxidative addition of this compound to a low-valent metal species, forming an allylic metal intermediate that subsequently reacts with CO₂ to yield a metal carboxylate intermediate, which is a regioselectivity-determining step. frontiersin.org
Synthesis of Homoallylic Alcohols
Homoallylic alcohols, characterized by a hydroxyl group three carbons away from a double bond, can be synthesized from this compound through various catalytic methods. One approach involves the reduction of aldehydes or ketones with allylic acetates using zinc dust in the presence of a cobalt halide catalyst, yielding homoallylic alcohols in good yields. organic-chemistry.org Another method utilizes ruthenium trichloride (B1173362) as a catalyst, along with carbon monoxide, water, and triethylamine (B128534), to efficiently allylate a range of aldehydes (aromatic, olefinic, and aliphatic) with this compound under mild conditions. organic-chemistry.org Furthermore, the nucleophilic addition of allyltributylstannane (B1265786) to carbonyl compounds, catalyzed by iodine in an acetic acid-water medium, provides a general method for synthesizing homoallylic alcohols in good to excellent yields. tandfonline.com
Table 1: Synthesis of Homoallylic Alcohols from this compound Derivatives
| Reactants | Catalyst/Conditions | Product Type | Yield Range | Reference |
| Aldehydes/Ketones + Allylic Acetates | Cobalt halide, Zinc dust, Acetonitrile | Homoallylic Alcohols | Good | organic-chemistry.org |
| Aldehydes + this compound | RuCl₃, CO, H₂O, Triethylamine | Homoallylic Alcohols | Efficient | organic-chemistry.org |
| Carbonyl Compounds + Allyltributylstannane | Iodine (10 mol%), H₂O/Acetic acid (1:1) | Homoallylic Alcohols | Good-Excellent | tandfonline.com |
Derivatization for Complex Molecule Synthesis
This compound derivatives are crucial intermediates in the synthesis of complex molecules, enabling the introduction of specific functionalities and the construction of intricate carbon skeletons with controlled stereochemistry. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful methodology that utilizes this compound as an electrophile to create chiral products. uwindsor.caacs.orgthieme-connect.com This method allows for the formation of various bond types (C-C, C-N, C-O, C-F, C-S) and offers multiple mechanisms for asymmetric induction, making it highly valuable for synthesizing enantiomerically pure compounds. uwindsor.caacs.orgthieme-connect.com
Beyond alkylation, this compound derivatives are also employed in nickel-catalyzed allylic carbonylative coupling reactions. This process enables the synthesis of β,γ-unsaturated ketones from this compound and alkyl zinc reagents, using tert-butyl isocyanide as a carbon monoxide source. nih.gov The reaction exhibits broad substrate scope, excellent regio- and chemoselectivity, and proceeds via a π-allylnickel intermediate. nih.gov This methodology has been successfully applied to late-stage modifications of complex and biologically active compounds, including pharmaceutical derivatives like naproxen (B1676952) and ibuprofen, and natural product derivatives such as citronellal (B1669106) and oleic acid. nih.gov The silyl (B83357) group in γ-silyl-substituted allyl acetates, for instance, can be readily converted into other functional groups like acyl and aryl groups, further enhancing their synthetic utility in complex molecule synthesis. nih.gov
Cross-Metathesis Reactions with this compound Derivatives
Cross-metathesis (CM) is a powerful olefin metathesis reaction that allows for the formation of new carbon-carbon double bonds between two different alkene molecules. This compound derivatives are particularly effective partners in these reactions, offering unique advantages, especially in the context of oleochemicals.
Reactivity Comparison with Oleochemical Compounds
This compound and its symmetrical analogue, cis-1,4-diacetoxy-2-butene (B1582018), have been extensively investigated in cross-metathesis reactions with unsaturated oleochemical compounds, such as methyl oleate (B1233923) and methyl 10-undecenoate. researchgate.netias.ac.incore.ac.uklookchem.com These reactions are crucial for generating α,ω-difunctional substrates, which serve as valuable intermediates for polymer synthesis. researchgate.net
Homogeneous ruthenium catalysts, including various Grubbs' catalysts (e.g., Grubbs' second-generation catalyst, Neolyst AF 08010), have proven highly effective in catalyzing these transformations under mild reaction conditions. researchgate.netias.ac.incore.ac.ukgoogle.com Detailed optimizations have led to high conversion rates and yields of desired products. For example, the cross-metathesis of methyl oleate with cis-1,4-diacetoxy-2-butene can achieve a high conversion of 96% for methyl oleate, yielding methyl 11-acetoxy-9-undecenoate in 76% in toluene (B28343) at 50°C within 5 hours using Neolyst AF 08010. researchgate.net The influence of protecting groups on the necessary catalyst loading has also been investigated, demonstrating the versatility and efficiency of these reactions in generating value-added products like methyl 11-acetoxyundec-9-enoate and undec-2-enyl acetate with nearly quantitative oleochemical conversions and high cross-metathesis selectivity. researchgate.net
Table 2: Representative Cross-Metathesis Reactions with this compound Derivatives and Oleochemicals
| This compound Derivative | Oleochemical Partner | Catalyst | Conditions | Key Product(s) | Conversion (Oleochemical) | Yield (Product) | Reference |
| This compound | Methyl oleate | Ruthenium catalysts (e.g., Grubbs' G2) | Optimized conditions | Methyl 11-acetoxyundec-9-enoate | High | High | researchgate.netcore.ac.uk |
| cis-1,4-diacetoxy-2-butene | Methyl oleate | Neolyst AF 08010 | Toluene, 50°C, 5 h | Methyl 11-acetoxy-9-undecenoate | 96% | 76% | researchgate.net |
| This compound | Methyl 10-undecenoate | Ruthenium catalysts | Mild reaction conditions | α,ω-difunctional substrates | High | High | researchgate.net |
Introduction of Primary Alcohol Moieties
A significant advantage of using this compound in cross-metathesis reactions is its role as a protected form of allyl alcohol. researchgate.net Allyl alcohol, in its unprotected form, can often lead to the inactivation of common metathesis catalysts due to the presence of the free hydroxyl group. researchgate.net By utilizing this compound, it becomes possible to introduce primary alcohol moieties into target molecules via cross-metathesis, with the acetate group serving as a protecting group that can be subsequently deprotected to reveal the primary alcohol. researchgate.netscholaris.ca This strategy is particularly valuable for synthesizing α,ω-difunctional chemical intermediates from renewable resources. researchgate.net For instance, the cross-metathesis of this compound with methyl oleate has been investigated for the potential introduction of primary alcohol functionalities. researchgate.net
Structure-Activity Relationship (SAR) Studies for Allyl Esters
Influence of Substituents on Reactivity
The reactivity of allyl esters and their derivatives is significantly influenced by the nature and position of substituents on the allyl and ester moieties. These effects can dictate reaction outcomes such as yield, regioselectivity, and enantioselectivity in catalytic processes.
In palladium-catalyzed allylation reactions, the presence of substituents on aryl-substituted allyl ethers plays a crucial role in determining enantioselectivity. For instance, electron-withwithdrawing groups, such as a nitro (NO₂) group, on the R⁴ aryl group of allyl aryl ethers have been observed to increase enantioselectivity by more than 30% compared to unsubstituted cases fishersci.com. Conversely, an ortho-electron withdrawing group on the R⁴ aryl substituent can effectively halt the reaction fishersci.com. Aryl-substituted allyl ethers, in general, tend to achieve good to excellent enantioselectivity, often ranging from 67% to 80% enantiomeric excess (ee) fishersci.com. However, increased steric bulk from an ortho-substituent can be detrimental to enantioselectivity fishersci.com.
Regioselectivity in Pd(0)-catalyzed allylic alkylations of enolate species typically favors the formation of the linear, less substituted product. This outcome is attributed to the preferential nucleophilic addition of the ester enolate to the less sterically hindered end of the Pd(II)-π-allyl intermediate fishersci.com.
The type of leaving group also impacts reactivity. Activated allylic substrates commonly feature readily reacting leaving groups, with acetate and carbonates being frequently employed fishersci.ca.
Beyond steric and electronic effects, the polarity of substituents can also influence allylic strain, a type of strain energy arising from interactions between substituents on an olefin and allylic substituents sigmaaldrich.com. Polar groups can behave similarly to large, bulky groups, even if their A values are comparable. This is due to their donor character, which can increase the HOMO energy of the σ-system in the transition state, leading to a more favorable transition state when the polar group is not involved in a 1,3 allylic strain sigmaaldrich.com. Furthermore, hydrogen bonding can occur between certain polar substituents within the allylic system, stabilizing the conformation and making it energetically more favorable, thereby counteracting the otherwise unfavorable allylic strain sigmaaldrich.com.
In catalytic enantioselective allylic esterification, both electron-donating and electron-withdrawing groups on benzoic acids have been shown to yield allylic ester products in high yields (79–95%) and excellent enantioselectivity (93–97% ee) thegoodscentscompany.com. An exception was noted for ortho-chlorobenzoic acid, which, due to its steric hindrance and higher acidity, led to a competitive uncatalyzed background reaction, resulting in poor yield and low enantioselectivity thegoodscentscompany.com. Ester, ether, and silyl ether substituents are generally well-tolerated in these reactions thegoodscentscompany.com.
An overview of substituent effects on reactivity is summarized in Table 1.
Table 1: Influence of Substituents on Allyl Ester Reactivity
| Substituent Type/Location | Effect on Reactivity/Selectivity (Context) | Reference |
| Electron-withdrawing (aryl) | Increased enantioselectivity (Pd-allylation) | fishersci.com |
| Ortho-electron withdrawing | Reaction shutdown (Pd-allylation) | fishersci.com |
| Aryl-substituted | Good to excellent enantioselectivity (Pd-allylation) | fishersci.com |
| Ortho-substituent (steric) | Detrimental to enantioselectivity (Pd-allylation) | fishersci.com |
| Less sterically hindered end | Favored nucleophilic addition (Pd(0)-allylic alkylation) | fishersci.com |
| Polar groups | Act like bulky groups, influence allylic strain | sigmaaldrich.com |
| Hydrogen bonding | Stabilizes conformations, counteracts allylic strain | sigmaaldrich.com |
| Electron-donating/withdrawing (benzoic acids) | High yield & enantioselectivity (allylic esterification) | thegoodscentscompany.com |
| Sterically hindered ortho-chloro (benzoic acid) | Poor yield & low enantioselectivity (allylic esterification) | thegoodscentscompany.com |
| Ester, ether, silyl ether | Well tolerated (allylic esterification) | thegoodscentscompany.com |
SAR in Biological Activity Studies (e.g., enzyme inhibition, if applicable without explicit biological/toxicological data)
SAR studies on allyl esters in biological contexts reveal specific structural features that confer or enhance activity, particularly in enzyme inhibition. These investigations focus on the molecular interactions between the allyl ester derivatives and biological targets.
For 2-(alkoxycarbonyl)-allyl esters, which have been explored for their biological properties, SAR studies indicate that β-unsubstituted 2-(methoxycarbonyl)-allyl esters derived from aromatic carboxylic acids are optimal for activity fishersci.ca. A critical finding is that the double bond within the 2-(alkoxycarbonyl)-allyl ester moiety is essential for its biological activity fishersci.cawikipedia.org. Furthermore, di- and tri-functionalized analogues, specifically di- and tri-allyl esters derived from di- and tri-carboxylic acids, exhibit enhanced activity compared to their mono ester counterparts fishersci.cawikipedia.org. When comparing the acid components, substituted aromatic carboxylic acids lead to enhanced activity over substituted aliphatic carboxylic acid analogs wikipedia.org. Interestingly, increasing the chain length of the alkoxy group in 2-(alkoxycarbonyl)allyl esters does not result in an increase in activity wikipedia.org.
In the context of SARS-CoV-2 3CLpro inhibitors, the incorporation of an N-allyl substituent has been shown to significantly improve inhibitory potency, demonstrating a five-fold increase over a reference compound ebiohippo.com. Methyl substitution on the indole (B1671886) ring, such as a 5-methyl indole, can also influence the inhibitory activity ebiohippo.com.
For coumarin (B35378) derivatives, which have demonstrated antifungal activity, O-substitutions are crucial for their efficacy fishersci.co.uk. The presence of a short aliphatic chain and/or electron-withdrawing groups (e.g., nitro or acetate) on these derivatives tends to favor antifungal activity fishersci.co.uk.
Studies on 15-lipoxygenase (15-LO) inhibitors, particularly allylbenzene (B44316) derivatives, highlight the importance of the allyl group's orientation towards the chelated Fe³⁺-OH in the enzyme's active site wikidata.org. The molecular volume and shape of the carboxylate moiety also significantly influence the inhibitory activity wikidata.org. For 2-alkoxy derivatives of 5-methoxyallylbenzene, secondary ethers, such as an isopropyl substituent, exhibit superior inhibitory activity compared to primary ethers like methoxy (B1213986) and ethoxy analogues wikidata.org. The molecular volume and shape of the alkoxy moiety are identified as major factors affecting the inhibitory potency wikidata.org.
In the search for influenza virus neuraminidase inhibitors, an allyl ether group proved more effective than other ether types (e.g., isopentyl, propyl, propargyl, and isopentene ethers), suggesting that smaller substituents may contribute positively to activity in that specific series of compounds drugbank.com. The allyl motif itself is recognized as a powerful tool in fragment-based drug design, especially for cancer treatment, with many natural and synthetic allyl derivatives demonstrating biological activity lipidmaps.org. This activity can, in some cases, be attributed to the sulfenylation of cysteine residues by certain allylic fragments lipidmaps.org.
Further SAR studies on isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors revealed that N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide showed the highest inhibition, while derivatives with cyclopropyl (B3062369) carboxamide were the weakest inhibitors, and those with phenyl carboxamide showed no effect fishersci.no. Docking studies for these compounds indicated a correlation between inhibitory potency and binding energy, with the allyl moiety orienting towards the soybean lipoxygenase (SLO) iron core fishersci.no.
A summary of SAR findings in biological activity studies is presented in Table 2.
Table 2: SAR in Biological Activity Studies of Allyl Esters and Derivatives
| Structural Feature (Compound Class) | Effect on Biological Activity (Context) | Reference |
| β-unsubstituted 2-(methoxycarbonyl)-allyl esters (aromatic carboxylic acids) | Optimal activity (potential anticancer agents) | fishersci.ca |
| Double bond presence (2-(alkoxycarbonyl)-allyl esters) | Required for activity (potential anticancer agents) | fishersci.cawikipedia.org |
| Di- and tri-functionalized analogues (di-/tri-allyl esters) | Enhanced activity (potential anticancer agents) | fishersci.cawikipedia.org |
| Substituted aromatic carboxylic acids (2-(alkoxycarbonyl)-allyl esters) | Enhanced activity vs. aliphatic analogs (potential anticancer agents) | wikipedia.org |
| Increased alkoxy chain length (2-(alkoxycarbonyl)-allyl esters) | No increase in activity (potential anticancer agents) | wikipedia.org |
| N-allyl substituent (SARS-CoV-2 3CLpro inhibitors) | Improved inhibitory potency (5-fold) | ebiohippo.com |
| Methyl substitution on indole ring (SARS-CoV-2 3CLpro inhibitors) | Influences activity | ebiohippo.com |
| O-substitutions (coumarin derivatives) | Essential for antifungal activity | fishersci.co.uk |
| Short aliphatic chain/electron-withdrawing groups (coumarin derivatives) | Favors antifungal activity | fishersci.co.uk |
| Allyl group orientation (15-LO inhibitors) | Depends on orientation toward Fe³⁺-OH (inhibitory activity) | wikidata.org |
| Molecular volume/shape of carboxylate moiety (15-LO inhibitors) | Major factor in inhibitory potency | wikidata.org |
| Secondary ethers (2-alkoxy-5-methoxyallylbenzene) | Better inhibitory activity vs. primary ethers (15-LO inhibitors) | wikidata.org |
| Allyl ether (influenza virus neuraminidase inhibitors) | Better activity vs. other ethers (smaller groups helpful) | drugbank.com |
| N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide (15-LO inhibitors) | Best inhibition | fishersci.no |
| Cyclopropyl carboxamide (15-LO inhibitors) | Weakest inhibition | fishersci.no |
| Phenyl carboxamide (15-LO inhibitors) | No effect | fishersci.no |
Strategic Applications of Allyl Acetate in Chemical Synthesis and Industrial Processes
Precursor in Organic Synthesis
Allyl acetate (B1210297) plays a significant role as a building block in various synthetic routes, enabling the efficient and often environmentally advantageous production of key chemical intermediates.
Synthesis of Allyl Alcohol
Allyl acetate is a prominent precursor for the industrial production of allyl alcohol (C₃H₆O, PubChem CID: 7858) nih.govnih.govuni.lu. The industrial synthesis of this compound typically involves the gas-phase reaction of propene (C₃H₆, PubChem CID: 8252), acetic acid (C₂H₄O₂, PubChem CID: 176), and oxygen in the presence of a palladium catalyst nih.govuni.lu. This method is favored for its use of inexpensive propene and its avoidance of chlorine, making it a more environmentally sound alternative to the allyl chloride route for allyl alcohol production nih.govnih.govuni.lu.
Table 1: Key Conditions for Allyl Alcohol Synthesis via this compound Hydrolysis
| Process/Method | Catalyst/Conditions | Temperature | Typical Yield | Byproducts/Notes |
| Bayer Process | Acid cation exchanger (sulfonated polystyrene) | 100 °C | 90% nih.gov | Acetic acid (recovered and reused) nih.govuni.lu |
| Hydrolysis | Heat and pressure | 230 °C, 3 MPa | Not specified | Acetic acid nih.gov |
Intermediate for 1,4-Butanediol (B3395766), Tetrahydrofuran (B95107), Epichlorohydrin (B41342) Production
This compound is a crucial intermediate in the industrial synthesis of several high-demand chemicals, including 1,4-butanediol (BDO), tetrahydrofuran (THF), and epichlorohydrin thermofisher.comglycosmos.org.
1,4-Butanediol (BDO) (C₄H₁₀O₂, PubChem CID: 8064): BDO is a valuable monomer primarily used in the production of linear polyester (B1180765) resins glycosmos.org. The manufacturing process often starts with propylene (B89431) reacting with acetic acid and oxygen to form this compound, which is subsequently hydrolyzed to allyl alcohol nih.gov. Allyl alcohol is then subjected to a hydroformylation reaction, yielding 4-hydroxybutyraldehyde (B1207772) (C₄H₈O₂, PubChem CID: 93093), followed by hydrogenation to produce 1,4-butanediol nih.govfishersci.co.uknih.goviiab.me. This route offers an alternative to the more traditional and increasingly costly acetylene-based processes nih.gov.
Epichlorohydrin (C₃H₅ClO, PubChem CID: 7835): Epichlorohydrin is a key raw material for epoxy resins and other polymers uni.luwikipedia.orgfishersci.at. This compound serves as an intermediate in its production thermofisher.comlipidmaps.org. A notable process involves the oxidative acetoxylation of propylene to this compound, followed by the hydrolysis of this compound to allyl alcohol uni.lu. This allyl alcohol is then chlorinated to 2,3-dichloro-1-propanol, which undergoes dehydrochlorination to yield epichlorohydrin uni.lu. This pathway offers an ecological advantage by reducing the reliance on chlorine in the initial synthesis steps uni.lu.
Allylation Reagent in Carbon-Carbon Bond Formation
This compound is increasingly utilized as an allylation reagent in the formation of carbon-carbon bonds, offering more sustainable and efficient alternatives to traditional methods that often rely on stoichiometric amounts of preformed organometallic reagents amdb.onlinewikipedia.orgnih.gov. The use of this compound in catalytic allylation reactions is a significant advancement in synthetic organic chemistry amdb.onlinewikipedia.org. The Krische allylation, for instance, specifically employs this compound for enantioselective carbonyl allylation fishersci.no. Palladium-catalyzed allylic alkylation reactions also leverage allylic substrates like this compound for effective C-C bond formation nih.govuni.lu. Ruthenium-catalyzed carbonyl allylation with this compound has also been reported amdb.onlinenih.gov.
Synthesis of Homoallylic Alcohols from Aldehyde
This compound is an effective reagent for the synthesis of homoallylic alcohols from various aldehydes amdb.onlinenih.govnih.govnih.gov. This transformation is crucial for constructing complex molecules and is a valuable tool in organic synthesis nih.gov.
A notable catalytic method employs ruthenium trichloride (B1173362) (3 mol%) as a catalyst, along with carbon monoxide (30 psi), water (1.5 equivalents), and triethylamine (B128534) (0.1 equivalents) under mild conditions (70 °C, 24-48 hours) nih.govnih.gov. This process efficiently allylates a wide range of aromatic, olefinic, and aliphatic aldehydes, producing homoallylic alcohols with carbon dioxide and acetic acid as stoichiometric byproducts nih.govnih.gov. This method is recognized for its broad substrate scope and compatibility with various functional groups nih.gov.
Nickel-catalyzed reductive allylation of aldehydes using this compound also yields homoallylic alcohols amdb.online. This approach has demonstrated success with substituted benzaldehydes, including those with alkyl, unsubstituted, and alkoxy substituents, providing homoallylic alcohols in good yields amdb.online. Furthermore, iridium or ruthenium catalysts can facilitate the coupling of this compound (or 1,3-dienes) with primary alcohols or aldehydes to generate homoallylic alcohols, leveraging transfer hydrogenative coupling chemistry nih.gov.
Table 2: Conditions for Ruthenium-Catalyzed Synthesis of Homoallylic Alcohols from Aldehydes
| Component/Parameter | Value/Description |
| Catalyst | Ruthenium trichloride (3 mol%) nih.gov |
| Additives | Carbon monoxide (30 psi), Water (1.5 equiv), Triethylamine (0.1 equiv) nih.gov |
| Temperature | 70 °C nih.gov |
| Reaction Time | 24-48 hours nih.gov |
| Byproducts | Carbon dioxide, Acetic acid nih.gov |
| Substrate Scope | Aromatic, olefinic, and aliphatic aldehydes nih.gov |
Synthesis of Cinnamyl Derivatives
This compound is utilized in the synthesis of cinnamyl derivatives through oxidative dehydrogenative coupling reactions wikipedia.orgnih.govnih.gov. This environmentally friendly method involves the alkenylation of arenes with allyl esters, including this compound, under ambient oxygen pressure wikipedia.orgnih.gov.
The reaction typically employs a low catalyst loading of palladium acetate (2.5 mol%) and catalytic amounts of electron-transfer mediators (ETMs) wikipedia.orgnih.gov. A particularly effective ETM system combines 1,4-benzoquinone (B44022) (10 mol%) with iron phthalocyanine (B1677752) (2.5 mol%) wikipedia.org. The solvent choice is critical, with acetic acid often being the most efficient, sometimes in a mixture with dioxane wikipedia.org. Notably, the regioselectivity of the Heck reaction between arenes and this compound can be controlled by the solvent: tetrahydrofuran (THF) favors cinnamyl derivatives via β-H elimination, while methanol (B129727) (MeOH) leads to allyl products via β-OAc elimination nih.gov.
Formation of Allyl Alkyl Ethers and Allyl Carboxylates
This compound plays a significant role as an allylating agent in the synthesis of both allyl alkyl ethers and allyl carboxylates. A facile method for synthesizing allyl alkyl ethers from alcohols utilizing this compound has been developed, often employing an iridium catalyst, specifically the [Ir(cod)₂]⁺BF₄⁻ complex. For instance, the reaction of this compound with n-octyl alcohol in the presence of this iridium complex yields allyl octyl ether in quantitative amounts. wikipedia.orgwikipedia.orgnih.govfishersci.ca This methodology provides an alternative and efficient route for producing allyl ethers. fishersci.ca
Furthermore, allyl carboxylates can be prepared through an exchange reaction between various carboxylic acids and this compound. This transformation also proceeds effectively in the presence of the [Ir(cod)₂]⁺BF₄⁻ catalytic system, yielding allyl carboxylates in good yields. wikipedia.orgwikipedia.orgnih.gov Research indicates that the reaction involving carboxylic acids and this compound tends to occur more readily than that with alcohols. nih.gov Allylic substitution reactions, such as the Tsuji-Trost reaction, are foundational to these transformations, where allylic acetates serve as versatile substrates for reaction with diverse nucleophiles. wikipedia.org Phenols can also be allylated with allylic acetates in aqueous media, often using magnetically separable palladium catalysts, to produce aryl allyl ethers. wikipedia.orgwikidata.org
Role in Polymer Chemistry
This compound is an important precursor in polymer chemistry, primarily through its conversion to allyl alcohol. This compound can be hydrolyzed to allyl alcohol and acetic acid. nih.gov Allyl alcohol, in turn, is a key precursor for several specialty polymers. nih.gov Notably, allyl alcohol is utilized in the synthesis of various polymerizable esters, including diallyl phthalate (B1215562) (DAP). uni.lu Diallyl phthalate, derived from this compound, is essential for manufacturing heat-resistant resins employed in electrical components and lightweight automotive parts. nih.gov Beyond diallyl phthalate, allyl alcohol also serves as a precursor for epoxy resins and plasticizers, which are crucial in numerous manufacturing processes. uni.lunih.gov
In the context of drying oils, allyl alcohol, obtained from this compound, is a precursor for these materials. nih.govuni.luciteab.com Drying oils typically consist of triglycerides of highly unsaturated fatty acids that undergo a process of autoxidation, often catalyzed by metal salts, to form crosslinked films. glycosmos.org While allyl alcohol plays a role in the formation of such polymers, allyl esters, including this compound, generally exhibit limited reactivity in the actual drying process of high-solids alkyd coatings. glycosmos.org
Applications as Industrial Intermediate for Solvents, Pharmaceuticals, and Agrochemicals
This compound is a valuable industrial intermediate with diverse applications across various sectors, including the production of solvents, pharmaceuticals, and agrochemicals. nih.govmetabolomicsworkbench.orgnih.gov
In the pharmaceutical industry , this compound acts as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Examples of such APIs include antihistamines and antiviral drugs. nih.gov Furthermore, its role in the production of allylamine (B125299) derivatives has seen a significant increase, particularly for their use in antifungal medications. nih.gov
For agrochemical applications , this compound is employed in the manufacturing of herbicides and fungicides, contributing to crop protection and agricultural productivity. nih.gov
Beyond these specific sectors, this compound is also used in the synthesis of various other industrial chemicals. It is a precursor to synthetic glycerol (B35011). nih.gov Additionally, it is utilized in the synthesis of colophony and in the production of bonding agents. nih.govnih.gov this compound also functions as a versatile reagent in general organic synthesis, facilitating a range of chemical reactions such as acylation and allylation, which are fundamental to creating desired compounds. uni.lu Its primary industrial purpose often involves its conversion to allyl alcohol, which itself is a critical intermediate for producing a wide array of organic chemical products, including 1,4-butanediol, tetrahydrofuran, and epichlorohydrin. nih.govciteab.commetabolomicsworkbench.orgnih.govfishersci.ca
Toxicokinetic and Metabolic Pathways Research of Allyl Acetate
Enzymatic Hydrolysis Pathways
Allyl acetate (B1210297), like other allyl esters, undergoes rapid enzymatic hydrolysis in vivo industrialchemicals.gov.auoecd.orgeuropa.eu. This process cleaves allyl acetate into allyl alcohol and acetic acid wikipedia.orgnih.govindustrialchemicals.gov.au. Hydrolysis is expected to occur in various biological compartments, including the acidic conditions of the stomach, as well as in the liver and intestinal mucosa, and other tissues industrialchemicals.gov.auoecd.orgeuropa.eu. Carboxylesterases are the primary enzymes responsible for catalyzing this hydrolysis oecd.orgeuropa.eunih.gov. Studies have demonstrated that inhibiting these carboxylesterases can significantly reduce the hepatotoxicity induced by this compound, underscoring the critical role of hydrolysis in its bioactivation oecd.orgnih.gov. The rate of hydrolysis for straight-chain allyl esters has been observed to be approximately 100 times faster than that for branched-chain esters in in vitro preparations europa.eu. For instance, allyl hexanoate, a structural analogue, hydrolyzes very rapidly in rat liver homogenates and small intestinal mucosa industrialchemicals.gov.au.
Metabolism to Allyl Alcohol
Following enzymatic hydrolysis, this compound is converted to allyl alcohol wikipedia.orgnih.govnih.govindustrialchemicals.gov.auoecd.orgeuropa.eu. This conversion is a pivotal step in the toxicokinetic profile of this compound, as allyl alcohol is considered the key intermediate responsible for subsequent toxic effects nih.govnih.govindustrialchemicals.gov.auoecd.org. The reaction can be represented as:
CH₂=CHCH₂OCOCH₃ (this compound) + H₂O → CH₂=CHCH₂OH (Allyl Alcohol) + CH₃COOH (Acetic Acid) wikipedia.org
Subsequent Oxidation to Acrolein
The allyl alcohol produced from the hydrolysis of this compound is further oxidized to acrolein nih.govnih.govindustrialchemicals.gov.auoecd.orgeuropa.euwikipedia.orgindustrialchemicals.gov.au. This oxidation primarily occurs in the liver and is largely catalyzed by hepatic alcohol dehydrogenase (ADH) nih.govoecd.orgeuropa.eunih.govwikipedia.org. Other enzymes such as catalase and microsomal cytochrome P450-dependent mixed-function oxidases (MFO) may also contribute to this biotransformation nih.gov. Acrolein is a highly reactive α,β-unsaturated aldehyde, and its formation is central to the systemic toxicity associated with this compound exposure nih.govoecd.orgeuropa.eu.
Bioactivation Mechanisms and Intermediate Formation
This compound is characterized as a protoxicant, meaning its toxic effects are not inherent to the parent compound but arise from its metabolic products nih.govnih.govresearchgate.net. The bioactivation pathway involves the sequential formation of allyl alcohol and then acrolein nih.govnih.govresearchgate.net. The rapid enzymatic reactions, particularly those mediated by esterases and alcohol dehydrogenase, can lead to a concentration of acrolein that overwhelms the body's natural detoxification mechanisms, thereby resulting in toxicity nih.gov.
Acrolein is the primary reactive intermediate responsible for the observed hepatotoxicity and cellular damage industrialchemicals.gov.auoecd.orgeuropa.eu. To mitigate its toxicity, acrolein can undergo detoxification via two main pathways:
Oxidation to Acrylic Acid : Acrolein can be oxidized by aldehyde dehydrogenase (ALDH) to acrylic acid nih.govoecd.org.
Glutathione (B108866) Conjugation : Acrolein can also be conjugated with glutathione (GSH), either enzymatically or non-enzymatically europa.eu. This glutathione adduct is subsequently reduced to a 3-hydroxypropyl glutathione conjugate europa.eu. This conjugate is then primarily excreted in the urine as 3-hydroxypropylmercapturic acid (3-HPM) or other cysteine derivatives oecd.orgeuropa.eunih.gov.
The hepatotoxic effects, often localized to the periportal region of the liver, are directly linked to the formation of acrolein from allyl alcohol industrialchemicals.gov.aueuropa.eu. The extent of acrolein-induced toxicity is dependent on the balance between its concentration within hepatocytes and the intracellular levels of glutathione, which acts as a protective agent europa.eu.
Absorption Pathways (e.g., Dermal Absorption)
This compound and other allyl esters are expected to be absorbed into the body through various routes, including oral, dermal, and inhalation pathways industrialchemicals.gov.aueuropa.eueuropa.eu. Their absorption through intact skin is anticipated due to their lipophilicity and relatively small molecular weight industrialchemicals.gov.au. This compound itself has been reported to be absorbed through intact skin industrialchemicals.gov.aunih.gov.
The efficiency of membrane penetration and subsequent absorption is favored by compounds with low molecular weights (typically less than 500 g/mol ) and moderate lipophilicity (log Pow values generally between -1 and +4) industrialchemicals.gov.aueuropa.eueuropa.eu. This compound has a molecular weight of 100.117 g/mol fishersci.ca. While the specific log Pow for this compound was not directly found in the provided search results, similar allyl esters like allyl phenoxyacetate (B1228835) (log Pow 2.33) and allyl amyl glycolate (B3277807) (log Pow 2.57) fall within the range favorable for absorption europa.eueuropa.eu. Esterases present in the dermis can metabolize the compound, potentially influencing its systemic bioavailability via the dermal route industrialchemicals.gov.au. Generally, allyl esters are expected to be rapidly and almost completely absorbed industrialchemicals.gov.au. Once absorbed, metabolites are predominantly excreted in the urine industrialchemicals.gov.auindustrialchemicals.gov.aueuropa.eueuropa.eu.
Table 1: Key Metabolic Transformations of this compound
| Step | Reactant | Enzyme/Mechanism | Product(s) | Role in Toxicity |
| 1. Hydrolysis | This compound | Carboxylesterases (e.g., in stomach, liver, intestinal mucosa) industrialchemicals.gov.auoecd.orgeuropa.eunih.gov | Allyl Alcohol, Acetic Acid wikipedia.orgnih.govindustrialchemicals.gov.au | Bioactivation step; produces the precursor to the ultimate toxicant nih.govresearchgate.net |
| 2. Oxidation | Allyl Alcohol | Hepatic Alcohol Dehydrogenase (ADH), potentially Catalase, Cytochrome P450 nih.govoecd.orgeuropa.eunih.govwikipedia.org | Acrolein nih.govnih.govindustrialchemicals.gov.auoecd.orgeuropa.euwikipedia.orgindustrialchemicals.gov.au | Formation of the highly reactive, ultimate toxicant nih.govoecd.orgeuropa.eu |
| 3. Detoxification (Acrolein) | Acrolein | Aldehyde Dehydrogenase (ALDH) nih.govoecd.org | Acrylic Acid nih.govoecd.org | Detoxification pathway |
| 4. Detoxification (Acrolein) | Acrolein | Glutathione S-transferases (GSTs) / Non-enzymatic conjugation europa.eu | Glutathione Conjugate (e.g., 3-hydroxypropyl glutathione conjugate) europa.eu | Detoxification pathway; excreted as mercapturic acid oecd.orgeuropa.eunih.gov |
Table 2: Absorption Pathways of this compound and Related Esters
| Route of Exposure | Absorption Characteristics | Supporting Evidence (General Allyl Esters) |
| Oral | Rapid and effective absorption industrialchemicals.gov.aucdc.gov | Allyl esters are expected to be rapidly and almost completely absorbed industrialchemicals.gov.au. |
| Dermal | Expected to be absorbed to some extent; influenced by dermal esterases industrialchemicals.gov.au | This compound reported to be absorbed through intact skin industrialchemicals.gov.aunih.gov. Low MW and moderate lipophilicity favor dermal absorption industrialchemicals.gov.auindustrialchemicals.gov.aueuropa.eueuropa.eu. |
| Inhalation | Expected to be absorbed industrialchemicals.gov.au | Similar compounds like vinyl acetate are rapidly and effectively absorbed via inhalation cdc.gov. |
Principles of Green Chemistry Applied to Allyl Acetate Research
Maximizing Atom Economy in Allyl Acetate (B1210297) Synthesis and Reactions
Maximizing atom economy is a core principle of green chemistry, focusing on designing synthetic methods that incorporate all or most of the atoms from the starting materials into the final product, thereby minimizing waste. In the context of allyl acetate, this principle is crucial for sustainable production.
Industrially, this compound is synthesized through the gas-phase reaction of propene and acetic acid in the presence of a palladium catalyst. This method is considered advantageous due to the use of inexpensive propene and its classification as a green chemical. wikipedia.org The reaction can be represented as:
C₃H₆ (propene) + CH₃COOH (acetic acid) + ½ O₂ → CH₂=CHCH₂OCOCH₃ (this compound) + H₂O wikipedia.org
This process demonstrates good atom economy as it directly combines readily available feedstocks to form the desired product and water as a byproduct. Furthermore, the hydrolysis of this compound is a key route for producing allyl alcohol, avoiding the use of chlorine, which is a greener alternative to the traditional allyl chloride route for allyl alcohol production. wikipedia.org
Research also explores atom-efficient routes for further functionalization of this compound. For instance, palladium-catalyzed allylation reactions, which can utilize this compound as a substrate, aim for high atom efficiency by directly incorporating the allyl group into the target molecule. mdpi.comresearchgate.net Continuous-flow synthesis methods for this compound from glycerol (B35011), triacetin, and acetal (B89532) acetates also contribute to atom economy by optimizing reaction conditions and minimizing side products. aalto.fiacs.org
Design of Safer Chemical Syntheses for this compound Derivatives
Designing safer chemical syntheses involves minimizing the use and generation of hazardous substances. For this compound and its derivatives, this includes selecting less toxic reagents and solvents and developing inherently safer reaction pathways.
One approach involves the use of green solvents or solvent-free conditions. For example, in the synthesis of cellulose (B213188) acetate allyl carbonate, a polarity-switchable solvent system comprising CO₂/DBU/DMSO has been developed. This system allows for the dissolution of microcrystalline cellulose and subsequent modification with allyl and acetate groups in a one-pot method, with the solvents being recyclable by distillation, thus improving sustainability. rsc.org
Another strategy focuses on replacing hazardous reagents. The production of allyl alcohol from this compound avoids the use of chlorine, which is a significant improvement over the allyl chloride route. wikipedia.orgchemcess.com Additionally, research into the continuous-flow synthesis of this compound from glycerol utilizes innocuous compounds as acetylating and deoxydehydration agents, such as isopropenyl acetate (iPAc) and triethylorthoformate (TEOF), in renewable green reaction media like methyl tetrahydrofuran (B95107) (MTHF). aalto.fiacs.org
Use of Catalytic Reagents to Minimize Waste
Catalytic reagents are fundamental to green chemistry as they enable reactions to proceed efficiently with minimal waste generation, often at lower temperatures and pressures.
In the industrial production of this compound, palladium catalysts are employed for the gas-phase reaction of propene, acetic acid, and oxygen. The palladium center is re-oxidized by oxygen, ensuring the catalytic cycle continues. wikipedia.org This catalytic process is crucial for the efficient and selective formation of this compound, minimizing unwanted byproducts. wikipedia.orggoogle.com
Various catalytic systems are being explored for reactions involving this compound or its precursors:
Palladium Catalysts: Beyond its synthesis, palladium catalysts are used in allylation reactions of aldehydes with this compound, facilitating carbon-carbon bond formation. mdpi.com Chitosan-supported palladium catalysts have also been developed for N-allylation of amines with allyl acetates, offering a biodegradable and easily recyclable heterogeneous catalyst system. rsc.org
Acid Catalysts: The hydrolysis of this compound to allyl alcohol can be carried out catalytically over an acid cation exchanger, such as sulfonated polystyrene, at moderate temperatures (e.g., 100 °C), demonstrating an efficient conversion. chemcess.com Acetic acid itself can act as a catalyst in the continuous-flow synthesis of this compound from glycerol. acs.org
Ruthenium Catalysts: Heterogeneous Ru/CeO₂ catalysts have shown effectiveness in transfer-allylation reactions from homoallyl alcohols to aldehydes, which can involve this compound derivatives, highlighting their potential for waste minimization through high activity and selectivity. rsc.org
Enzymatic Catalysis: Lipase-mediated acetylation of alcohols using ethylene (B1197577) glycol diacetate (EGDA) as both a reagent and a green solvent has been successfully applied to produce fragrant acetates, including those with allylic structures, demonstrating a sustainable biocatalytic approach. nih.gov
Development of Energy-Efficient Synthetic Methods
Energy efficiency in chemical synthesis aims to reduce the energy input required for reactions, often by optimizing reaction conditions, using alternative energy sources, or developing less energy-intensive pathways.
For this compound production, the industrial gas-phase reaction of propene, acetic acid, and oxygen typically occurs at temperatures ranging from 100 to 300 °C, with more preferable ranges being 120 to 250 °C. google.com The hydrolysis of this compound to allyl alcohol can be performed at temperatures from 20 to 300 °C, with 50 to 250 °C being preferred for sufficient reaction rates. google.com
Innovations in energy efficiency include:
Catalytic Processes: Arkema Group's patented catalytic process for bio-based this compound production is reported to reduce energy consumption by 25% compared to conventional methods. pmarketresearch.com
Heat Integration and Pumps: Studies have investigated the efficiency of using heat pumps in the extractive rectification of allyl alcohol-allyl acetate mixtures, demonstrating potential for energy savings in separation processes. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation offers a promising approach to energy-efficient synthesis. It can significantly reduce reaction times from hours to minutes or even seconds, often allowing reactions to proceed under solvent-free or low-solvent conditions. mdpi.comcem.comacs.orgslideshare.net While direct examples for this compound synthesis are not explicitly detailed, microwave-assisted methods have been successfully applied to similar organic transformations, including esterification and allylation reactions, indicating their potential for this compound chemistry. mdpi.commdpi.comcem.comacs.orgslideshare.net
Utilizing Renewable Raw Materials in this compound Production
Shifting from fossil-derived feedstocks to renewable raw materials is a critical aspect of green chemistry, reducing reliance on finite resources and lowering the carbon footprint.
Propene from Bio-sources: While industrial this compound production commonly uses propene (a petrochemical feedstock), efforts are underway to produce propene from renewable sources. wikipedia.org
Glycerol as a Feedstock: Glycerol, a byproduct of biodiesel production, is emerging as a significant renewable feedstock for producing allyl alcohol, which is a precursor to this compound. acs.orgpmarketresearch.comrsc.orggoogle.com The deoxydehydration (DODH) of glycerol to allyl alcohol is an economically viable option. acs.org Research has demonstrated the continuous-flow synthesis of this compound from glycerol, utilizing isopropenyl acetate as an acetylating agent in a renewable green reaction medium like methyl tetrahydrofuran (MTHF). aalto.fiacs.org
Cellulose and Biomass: Renewable feedstocks like cellulose are being explored for synthesizing derivatives that can incorporate allyl and acetate groups, such as cellulose acetate allyl carbonate, using green solvent systems. rsc.org This highlights a broader trend towards utilizing abundant biopolymers for chemical synthesis. Other bio-based feedstocks like polysaccharides, sugar-derived small molecules (e.g., isosorbide), and naturally occurring phenols (e.g., eugenol) are also being investigated for chemical modifications that can lead to functional groups relevant to this compound chemistry. rsc.orgmdpi.comacs.org
Ethanol: Ethanol, as the largest volume renewable small molecule feedstock, has been utilized in catalytic enantioselective C-C couplings with allylic acetates, demonstrating its potential as a renewable carbon source for synthesizing more complex chiral alcohols. nih.gov
These efforts contribute to reducing the environmental impact associated with the extraction and processing of fossil fuels.
Q & A
Q. What are the primary synthetic routes for allyl acetate, and how do reaction conditions influence yield and purity?
this compound is synthesized via the palladium-catalyzed oxyacylation of propylene with acetic acid and oxygen. Key parameters include:
- Catalyst composition : Pd-KOAc catalysts at 180°C and 60 psi achieve optimal selectivity .
- Temperature control : The reaction is exothermic; precise temperature regulation prevents side reactions like over-oxidation .
- Feedstock ratios : Stoichiometric excess of propylene improves conversion rates . Post-synthesis, purification involves washing with NaHCO₃ and CaCl₂, followed by distillation to remove peroxides and byproducts .
Q. How is this compound hydrolyzed to allyl alcohol, and what factors determine reaction efficiency?
Hydrolysis occurs via:
- Acid-catalyzed thermal cleavage : At 230°C and 3 MPa, yielding ~90% allyl alcohol .
- Catalytic ion-exchange resins : Sulfonated polystyrene resins at 100°C enable milder conditions and acetic acid recovery . Critical factors include avoiding chlorine-based catalysts (to enhance environmental safety) and optimizing residence time to minimize polymerization .
Q. What spectroscopic or chromatographic methods are recommended for characterizing this compound purity?
- GC-MS : Quantifies volatile impurities like residual propylene or acetic acid .
- FT-IR : Identifies ester carbonyl peaks (C=O stretch at ~1740 cm⁻¹) and allyl C=C bonds (~1640 cm⁻¹) .
- NMR : ¹H NMR distinguishes allyl protons (δ 4.5–5.2 ppm) from acetate methyl groups (δ 2.0 ppm) .
Advanced Research Questions
Q. Why does this compound fail to incorporate into polypropylene during copolymerization, and how can this challenge be mitigated?
- Steric hindrance : this compound’s ester group interacts with iron catalysts (e.g., bis(imino)pyridine-Fe), deactivating the metal center and suppressing polymerization .
- Competitive inhibition : Even small amounts of this compound (≥1.5 equiv) disrupt chain propagation via radical scavenging . Mitigation strategies include using non-polar solvents or masking the ester group with protective moieties .
Q. How do metabolic pathways of this compound contribute to its organ-specific toxicity?
this compound is metabolized sequentially to allyl alcohol and acrolein, which drive toxicity:
- Hepatic damage : Cytochrome P450-mediated oxidation generates acrolein, causing glutathione depletion and oxidative stress .
- Forestomach lesions : Direct contact with unmetabolized this compound induces squamous epithelial necrosis in rodents . Toxicity studies in Fischer 344 rats show dose-dependent hepatotoxicity (≥25 mg/kg) and hematopoietic suppression .
Q. What kinetic models describe the oxidative acetylation of propylene to this compound, and how do Pd/Cu catalyst ratios affect activation energy?
- Langmuir-Hinshelwood kinetics : Rate-limiting steps involve adsorbed propylene and oxygen on Pd sites .
- Catalyst optimization : Increasing Pd content (0.1–3.0 wt%) lowers activation energy from 11 to 2 kcal/mol, while Cu enhances selectivity by suppressing CO formation . Regularization of pre-exponential factors (lg k₀) and thermodynamic parameters ensures model accuracy under industrial conditions .
Q. How do thermodynamic properties (e.g., vapor-liquid equilibria) of this compound mixtures inform solvent selection for extractive distillation?
- Binary azeotropes : this compound forms non-ideal mixtures with methanol and vinyl acetate, requiring NRTL or UNIQUAC models for phase behavior prediction .
- Excess molar volumes : Negative deviations in this compound/methanol systems suggest strong intermolecular interactions, favoring entrainer use in separation processes .
Methodological Challenges and Contradictions
Q. Discrepancies in reported copolymerization outcomes: How can experimental variables explain inconsistent incorporation of this compound into polymers?
Contradictions arise from:
- Catalyst sensitivity : Iron-based catalysts are deactivated by ester groups, whereas Ziegler-Natta systems may tolerate limited functionalization .
- Solvent polarity : Polar solvents (e.g., ethyl acetate) stabilize this compound radicals, promoting homo-coupling over copolymerization .
Q. Why do toxicity studies show divergent hepatic effects between this compound and its metabolite acrolein?
- Bioavailability : this compound’s slower metabolism allows systemic distribution, whereas acrolein’s reactivity limits its reach beyond the gastrointestinal tract .
- Detoxification pathways : Hepatic N-acetyltransferases conjugate acrolein more efficiently than this compound, reducing liver damage at equimolar doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
